Phenylethanolamine A-D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[4-(4-nitrophenyl)butan-2-ylamino]-1-[4-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3/i2D3 |
InChI Key |
DVUFPRMEKXKECP-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(CNC(C)CCC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Phenylethanolamine A and its Deuterated Analog: Unraveling the Mechanism of a Putative Beta-Adrenergic Agonist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylethanolamine A is a compound identified as a novel beta-adrenergic agonist, reportedly used illicitly as a growth-promoting agent in livestock. Its deuterated analog, Phenylethanolamine A-D3, has been synthesized for use as an internal standard in analytical detection methods. Despite its classification as a beta-agonist, detailed pharmacological data, including receptor binding affinities, functional potencies, and specific downstream signaling pathways, are not extensively available in peer-reviewed scientific literature. This guide synthesizes the currently accessible information regarding the mechanism of action of Phenylethanolamine A and its deuterated form, highlighting the existing knowledge gaps and providing a framework for future research.
Introduction
Phenylethanolamine A (CAS 1346746-81-3) is structurally distinct from the endogenous trace amine phenylethanolamine (PEOH, CAS 7568-93-6). While PEOH has been studied for its cardiovascular and psychoactive effects, Phenylethanolamine A has emerged in the context of analytical toxicology as an undeclared substance in animal feed.[1][2] Its deuterated counterpart, this compound (CAS 2507994-61-6), serves as a stable isotope-labeled internal standard for its detection.[3] The primary assertion regarding Phenylethanolamine A's mechanism of action is its function as a beta-adrenergic agonist.[1][2][3][4][5] This classification suggests that it likely interacts with beta-adrenergic receptors (β-ARs), a class of G-protein coupled receptors (GPCRs) that play crucial roles in regulating physiological processes such as cardiac function, bronchodilation, and metabolism.
Some commercial suppliers have anecdotally categorized Phenylethanolamine A as a "kinase inhibitor" with potential anticancer properties.[6][7] However, the primary scientific literature currently available supports its role as a beta-agonist. This guide will focus on the evidence supporting its action on the beta-adrenergic system.
Core Mechanism of Action: Beta-Adrenergic Agonism
As a putative beta-adrenergic agonist, Phenylethanolamine A is expected to bind to and activate β-ARs on the surface of target cells. This activation initiates a cascade of intracellular signaling events, the most common of which is the Gs-protein/adenylyl cyclase pathway.
Anticipated Signaling Pathway
Activation of β-ARs by an agonist like Phenylethanolamine A would lead to a conformational change in the receptor, promoting the exchange of GDP for GTP on the alpha subunit of the associated stimulatory G-protein (Gs). The activated Gsα subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP, a ubiquitous second messenger, subsequently activates Protein Kinase A (PKA). PKA phosphorylates a multitude of downstream target proteins, leading to the ultimate physiological response, which can vary depending on the specific β-AR subtype (β1, β2, or β3) and the cell type.
Figure 1: Proposed signaling pathway for Phenylethanolamine A as a beta-adrenergic agonist.
Quantitative Data
Detailed quantitative data on the binding affinity (Ki) and functional potency (EC50) of Phenylethanolamine A and its D3 analog at specific beta-adrenergic receptor subtypes are currently lacking in the public domain. The only available quantitative data comes from an immunoassay developed for its detection.
| Compound | Assay Type | Parameter | Value | Reference |
| Phenylethanolamine A | SERS-based Immunochromatographic Assay | IC50 | 0.06 ng/mL | [1][2][4] |
| Phenylethanolamine A | SERS-based Immunochromatographic Assay | Limit of Detection (LOD) | 0.32 pg/mL | [1][2][4] |
Note: The IC50 value presented here is from a competitive immunoassay and reflects the concentration of the analyte required to inhibit the binding of an antibody to a solid-phase antigen by 50%. It does not represent receptor binding affinity.
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of Phenylethanolamine A are not available in published literature. However, standard methodologies for assessing beta-agonist activity would include radioligand binding assays and functional assays measuring downstream signaling.
Radioligand Binding Assay (Hypothetical Workflow)
This type of assay would be essential to determine the binding affinity and selectivity of Phenylethanolamine A for different beta-adrenergic receptor subtypes.
Figure 2: A generalized workflow for a radioligand binding assay.
cAMP Accumulation Assay (Hypothetical Workflow)
This functional assay would measure the ability of Phenylethanolamine A to stimulate the production of the second messenger cAMP, confirming its agonist activity.
Figure 3: A generalized workflow for a cAMP accumulation assay.
This compound
This compound is the deuterated analog of Phenylethanolamine A. The "D3" designation indicates the substitution of three hydrogen atoms with deuterium. The primary application of this compound is as an internal standard in mass spectrometry-based analytical methods for the detection and quantification of Phenylethanolamine A. The introduction of deuterium atoms results in a predictable mass shift, allowing it to be distinguished from the non-deuterated analyte while exhibiting similar chemical and chromatographic properties. The precise location of the deuterium atoms on the molecule is not consistently reported in publicly available sources. The use of a deuterated standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.[3]
Future Directions and Conclusion
The current understanding of the mechanism of action of Phenylethanolamine A is limited and largely based on its classification as a beta-adrenergic agonist in the context of its detection as an illicit substance. To provide a comprehensive understanding of its pharmacology, further research is imperative. Key areas for future investigation include:
-
Receptor Binding Studies: Determination of the binding affinities (Ki) of Phenylethanolamine A and its enantiomers for the β1, β2, and β3 adrenergic receptor subtypes.
-
Functional Assays: Measurement of the functional potency (EC50) and efficacy of Phenylethanolamine A at each β-AR subtype through downstream signaling assays (e.g., cAMP accumulation, reporter gene assays).
-
In Vivo Studies: Investigation of the physiological effects of Phenylethanolamine A in animal models to correlate its in vitro activity with in vivo responses, such as changes in heart rate, blood pressure, and metabolic parameters.
-
Structural Elucidation of D3 Analog: Definitive identification of the positions of the deuterium atoms in this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ultrasensitive and quantitative detection of a new β-agonist phenylethanolamine A by a novel immunochromatographic assay based on surface-enhanced Raman scattering (SERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenylethanolamine - Wikiwand [wikiwand.com]
- 6. Phenylethanolamine A | 1346746-81-3 | WDC74681 | Biosynth [biosynth.com]
- 7. cymitquimica.com [cymitquimica.com]
Early Studies on Phenylethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the foundational research on phenylethanolamine. While the topic of interest is Phenylethanolamine A-D3, it is crucial to note that early pharmacological studies were conducted on the non-deuterated parent compound, phenylethanolamine. This compound, a deuterium-labeled isotopologue of Phenylethanolamine A, primarily serves as an internal standard for analytical and quantitative studies, such as immunochromatographic assays. Phenylethanolamine A is recognized as a byproduct in the synthesis of Ractopamine and functions as a β-adrenergic agonist. This guide will focus on the early experimental findings, pharmacological properties, and relevant biological pathways associated with phenylethanolamine.
Core Pharmacological Findings
Early classical pharmacological investigations of phenylethanolamine were pioneered by Tainter, who examined its effects in animal models, including rabbits, cats, and dogs.[1] Subsequent research by Shannon and coworkers further expanded upon these initial findings.[1]
Cardiovascular Effects
Intravenous administration of phenylethanolamine was found to induce a rapid increase in blood pressure.[1] However, the compound exhibited little to no effect when administered via other routes. For instance, subcutaneous doses as high as 200 mg in rabbits and oral doses of 1 gram in humans did not produce any discernible effects on blood pressure.[1] In dogs, intravenous administration of 10–30 mg/kg of the drug led to an increased pupil diameter and a decrease in body temperature.[1] Interestingly, heart rate was observed to decrease at doses of 10 or 17.5 mg/kg, but increased at a dose of 30 mg/kg.[1]
Effects on Smooth Muscle
In vivo and in vitro experiments on intestinal smooth muscle from cats and rabbits demonstrated that phenylethanolamine induced relaxation and inhibition.[1]
Ocular Effects
Lipolytic Effects
Research conducted by Carpéné and colleagues indicated that phenylethanolamine did not significantly stimulate lipolysis in cultured adipocytes from guinea pigs or humans.[1] However, moderate stimulation was observed in adipocytes from rats and hamsters.[1] This lipolytic activity was found to be inhibited by non-selective β-blockers, as well as selective β1 and β2-antagonists, but not by a selective β3-antagonist.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on phenylethanolamine.
| Parameter | Species | Dose | Route of Administration | Effect | Reference |
| Blood Pressure | Rabbit | 200 mg | Subcutaneous | No effect | [1] |
| Blood Pressure | Human | 1 g (total) | Oral | No effect | [1] |
| Pupil Diameter | Dog | 10–30 mg/kg | Intravenous | Increased | [1] |
| Body Temperature | Dog | 10–30 mg/kg | Intravenous | Decreased | [1] |
| Heart Rate | Dog | 10 or 17.5 mg/kg | Intravenous | Decreased | [1] |
| Heart Rate | Dog | 30 mg/kg | Intravenous | Increased | [1] |
| Respiration | Cat | 1–5 mg/kg | Intravenous | No definite changes | [1] |
| Respiration | Rabbit | 1–5 mg/kg | Intravenous | No definite changes | [1] |
| Bronchodilation | Animals | Not specified | Not specified | No broncho-dilatory properties | [1] |
| Parameter | Species | Cell Type | Effect | Reference |
| Lipolysis | Guinea Pig | Cultured Adipocytes | No significant stimulation | [1] |
| Lipolysis | Human | Cultured Adipocytes | No significant stimulation | [1] |
| Lipolysis | Rat | Cultured Adipocytes | Moderate stimulation (inhibited by bupranolol, CGP 20712A, and ICI 118,551; not inhibited by SR 59230A) | [1] |
| Lipolysis | Hamster | Cultured Adipocytes | Moderate stimulation (inhibited by bupranolol, CGP 20712A, and ICI 118,551; not inhibited by SR 59230A) | [1] |
Experimental Protocols
In Vivo Cardiovascular and Physiological Studies
-
Subjects: Rabbits, cats, and dogs were utilized in the initial studies.
-
Drug Administration: Phenylethanolamine was administered through various routes, including intravenous, subcutaneous, and gastric intubation, to assess its systemic effects.
-
Parameters Measured: Key physiological parameters such as blood pressure, heart rate, pupil diameter, body temperature, and respiration were monitored and recorded.
In Vitro Smooth Muscle Studies
-
Tissue Preparation: Intestinal smooth muscle tissues were isolated from cats and rabbits.
-
Experimental Setup: The isolated tissues were likely mounted in an organ bath containing a physiological salt solution, and changes in muscle contraction and relaxation were measured in response to the addition of phenylethanolamine.
Adipocyte Lipolysis Assay
-
Cell Culture: Adipocytes were cultured from tissue samples obtained from guinea pigs, humans, rats, and hamsters.
-
Treatment: The cultured adipocytes were treated with phenylethanolamine in the presence or absence of various adrenergic receptor antagonists (bupranolol, CGP 20712A, ICI 118,551, and SR 59230A).
-
Measurement of Lipolysis: The extent of lipolysis was likely determined by measuring the release of glycerol or free fatty acids into the culture medium.
Synthesis of Phenylethanolamine
An early method for the synthesis of phenylethanolamine involved the reduction of 2-nitro-1-phenyl-ethanol.[1] A more contemporary and higher-yield synthesis is achieved through the reduction of benzoyl cyanide using a reducing agent such as LiAlH₄.[1]
Signaling Pathways
Phenylethanolamine exerts its effects primarily through interaction with the adrenergic signaling pathway. It is also structurally related to endogenous catecholamines and is involved in their biosynthesis.
Catecholamine Biosynthesis
Phenylethanolamine is structurally similar to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. The enzyme phenylethanolamine N-methyltransferase (PNMT) is responsible for the conversion of norepinephrine to epinephrine, highlighting the compound's relevance in this pathway.
Caption: The biosynthesis pathway of catecholamines.
Adrenergic Signaling
As a β-adrenergic agonist, phenylethanolamine binds to and activates β-adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a downstream signaling cascade, typically involving the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA).
References
The Biological Function of Deuterated Phenylethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological function of deuterated phenylethanolamine. While research specifically focused on deuterated phenylethanolamine is nascent, this document extrapolates from the known pharmacology of phenylethanolamine and the established principles of deuterium substitution in drug development. The primary biological effect of deuterating phenylethanolamine is expected to be a significant alteration of its pharmacokinetic profile, leading to a longer half-life and potentially enhanced potency. This guide covers the theoretical basis for these effects, proposed signaling pathways, detailed synthetic and experimental protocols, and quantitative data from related compounds to provide a framework for future research and development.
Introduction: The Rationale for Deuterating Phenylethanolamine
Phenylethanolamine, also known as β-hydroxyphenethylamine, is a trace amine endogenously produced in humans and other mammals.[1] It serves as a substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which catalyzes its conversion to N-methylphenylethanolamine.[1] The primary biological significance of the phenylethanolamine structure is its role as a precursor in the biosynthesis of epinephrine (adrenaline) from norepinephrine, a reaction also catalyzed by PNMT.[2][3]
Deuterium, a stable isotope of hydrogen, possesses a greater atomic mass due to an additional neutron.[4] When hydrogen atoms in a drug molecule are replaced with deuterium, the resulting carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond.[4] This difference in bond strength leads to the "kinetic isotope effect," where the cleavage of a C-D bond by metabolic enzymes occurs at a slower rate than the cleavage of a C-H bond.[4][5]
In the context of phenylethanolamine, deuteration at positions susceptible to enzymatic degradation, such as the α and β carbons, is expected to slow its metabolism by enzymes like monoamine oxidase (MAO).[5] This reduced metabolic clearance would lead to a longer biological half-life, increased systemic exposure, and potentially enhanced or prolonged pharmacological activity.
Proposed Biological Function and Mechanism of Action
The primary biological function of deuterated phenylethanolamine is anticipated to be a potentiation and extension of the effects observed with its non-deuterated counterpart. The parent compound, phenylethanolamine, exhibits cardiovascular activity and can act as a sympathomimetic agent.[1]
The proposed mechanism of action for deuterated phenylethanolamine involves:
-
Reduced Metabolism: Deuterium substitution at the α and β positions of the ethylamine side chain is predicted to decrease the rate of oxidative deamination by monoamine oxidase (MAO-B is a key enzyme in the metabolism of the related compound phenylethylamine).[5][6] This would result in higher and more sustained plasma and tissue concentrations of the parent molecule.
-
Enhanced Receptor Interaction: By persisting in the body for a longer duration, deuterated phenylethanolamine would have an extended opportunity to interact with its biological targets. While phenylethanolamine itself has weak affinity for adrenergic receptors, its metabolite, N-methylphenylethanolamine, and its structural similarity to norepinephrine suggest potential interactions with the adrenergic system.
-
Increased Substrate Availability for PNMT: A slower degradation rate could lead to increased availability of deuterated phenylethanolamine as a substrate for PNMT, potentially leading to higher and more sustained levels of its N-methylated metabolite.[1]
Quantitative Data
Direct quantitative data on the biological effects of deuterated phenylethanolamine is not yet widely available in published literature. However, studies on the related compound, deuterated β-phenylethylamine (PEA), provide a strong basis for predicting its effects.
| Compound | Experiment | Observation | Reference |
| α,α,β,β-tetradeutero-β-phenylethylamine | Spontaneous motor activity in rats | Significantly increased intensity and duration of sniffing, headweaving, splayed hindlimbs, and hyperreactivity compared to non-deuterated PEA. | [5] |
| α,α,β,β-tetradeutero-β-phenylethylamine | Conditioned taste aversion in rats | No significant difference in the ability to elicit a conditioned taste aversion compared to non-deuterated PEA. | [5] |
Experimental Protocols
Synthesis of Deuterated Phenylethanolamine
A general method for the synthesis of deuterated phenylethanolamines can be adapted from protocols for deuterated β-receptor agonists.[7] A versatile synthesis of selectively deuterated amines has also been described.[8]
Protocol: Synthesis of α,β-Deuterated Phenylethanolamine
-
Friedel-Crafts Acylation: A deuterated benzene derivative is reacted with bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an ω-bromo-acetophenone intermediate.
-
Nucleophilic Substitution: The intermediate from step 1 is reacted with a suitable amine source (e.g., ammonia or a protected amine) to introduce the amino group.
-
Reduction: The keto group of the resulting amino-ketone is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The use of deuterated reducing agents (e.g., NaBD₄) can introduce deuterium at the β-position.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization. Chemical purity and isotopic abundance should be confirmed by NMR and mass spectrometry.[7]
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated phenylethanolamine.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Administration: Administer equimolar doses of deuterated and non-deuterated phenylethanolamine via intravenous (IV) injection.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Sample Analysis: Extract phenylethanolamine from plasma samples using liquid-liquid or solid-phase extraction. Analyze the concentration of the parent drug and its major metabolites using LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) for both compounds.
In Vitro Metabolism Assay using Liver Microsomes
Objective: To assess the metabolic stability of deuterated phenylethanolamine.
Protocol:
-
Microsome Preparation: Use commercially available pooled human or rat liver microsomes.
-
Incubation: Incubate deuterated and non-deuterated phenylethanolamine with liver microsomes in the presence of an NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolism and the intrinsic clearance for both compounds.
Signaling Pathways
The signaling pathways of deuterated phenylethanolamine are expected to be similar to those of its non-deuterated counterpart and related catecholamines, primarily involving the adrenergic system. The key difference will be the prolonged activation of these pathways due to the increased metabolic stability of the deuterated compound.
Proposed Signaling Cascade
Caption: Proposed adrenergic signaling pathway for deuterated phenylethanolamine.
Experimental and Synthetic Workflows
Synthetic Workflow
Caption: General synthetic workflow for deuterated phenylethanolamine.
In Vivo Experimental Workflow
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Conclusion and Future Directions
The deuteration of phenylethanolamine represents a promising strategy for enhancing its therapeutic potential by improving its metabolic stability. While direct experimental data remains limited, the foundational principles of the kinetic isotope effect and the known pharmacology of related compounds provide a strong rationale for its development. Future research should focus on the synthesis and in vitro and in vivo characterization of specifically deuterated phenylethanolamine analogues to confirm the hypotheses presented in this guide. Such studies will be crucial for elucidating the precise biological functions and potential therapeutic applications of this novel chemical entity.
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 3. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium substitution enhances the effects of beta-phenylethylamine on spontaneous motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. CN104292061A - Synthetic method of deuterium-labeled phenylethanolamine beta receptor stimulants - Google Patents [patents.google.com]
- 8. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenylethanolamine A and its Deuterated Analog as a Derivative of Phenethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phenylethanolamine A, a substituted phenethylamine derivative, and its deuterated analog, Phenylethanolamine A-D3. Phenylethanolamine A, identified as 1-(4-methoxyphenyl)-2-((1-methyl-3-(4-nitrophenyl)propyl)amino)ethan-1-ol, has emerged as a compound of interest due to its classification as a beta-adrenergic agonist and its origin as a byproduct in the synthesis of Ractopamine. This guide details its chemical identity, physicochemical properties, and analytical methodologies for its detection and quantification. Furthermore, it explores its pharmacological context and the pivotal role of its deuterated form as an internal standard in analytical assays.
Introduction
Phenethylamines are a broad class of organic compounds based on the phenethylamine core structure. This class includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic compounds with diverse pharmacological activities. Phenylethanolamine A is a complex derivative of this family, distinguished by substitutions on both the phenyl ring and the ethanolamine side chain. Its deuterated analog, this compound, serves as a critical tool for accurate quantification in complex matrices. This guide aims to consolidate the available technical information on these compounds to support research and development activities.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of Phenylethanolamine A is fundamental for its application in research and as an analytical standard.
| Property | Value | Reference |
| Systematic Name | 1-(4-methoxyphenyl)-2-((1-methyl-3-(4-nitrophenyl)propyl)amino)ethan-1-ol | N/A |
| CAS Number | 1346746-81-3 | |
| Molecular Formula | C₁₉H₂₄N₂O₄ | |
| Molecular Weight | 344.40 g/mol | |
| Appearance | Solid |
Table 1: Chemical and Physical Properties of Phenylethanolamine A
| Property | Value | Reference |
| Systematic Name | 1-(4-methoxyphenyl)-2-((1-methyl-3-(4-nitrophenyl)propyl)amino)ethan-1-ol-d3 | N/A |
| CAS Number | 2507994-61-6 | |
| Molecular Formula | C₁₉H₂₁D₃N₂O₄ | |
| Molecular Weight | 347.42 g/mol | |
| Appearance | White to off-white solid |
Table 2: Chemical and Physical Properties of this compound
Synthesis
General Synthesis of Deuterium-Labeled Phenylethanolamine β-Receptor Agonists
A patented method describes a general three-step synthesis for deuterium-labeled phenylethanolamine β-receptor agonists, which can be adapted for this compound. The synthesis involves:
-
Friedel-Crafts Acylation: Reaction of a substituted benzene with bromoacetyl chloride in the presence of a Lewis acid catalyst to form an ω-bromo-acetophenone intermediate.
-
Nucleophilic Substitution: Reaction of the ω-bromo-acetophenone intermediate with a deuterated amine.
-
Reduction: Reduction of the resulting intermediate to yield the final deuterium-labeled phenylethanolamine.
The chemical purity of the final product is reported to be greater than 99%, with an isotopic abundance at the labeling site also exceeding 99%.
General synthesis workflow for Deuterium-Labeled this compound.
Analytical Methodology
The accurate quantification of Phenylethanolamine A in various matrices is crucial for research and regulatory purposes. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for this application.
Sample Preparation
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated for the extraction of Phenylethanolamine A from complex matrices such as animal hair, tissues, and feeds.
Protocol:
-
Extraction: Homogenize the sample and extract with a solution of acetonitrile/water (80:20, v/v).
-
Purification: The extract is then purified using the QuEChERS method.
-
Concentration and Reconstitution: The purified extract is dried under a stream of nitrogen. For hair samples, the residue is reconstituted in the mobile phase. For other matrices, the residue is diluted with 0.1% formic acid in water.
UHPLC-MS/MS Analysis
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18 column
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Internal Standard: this compound is used for quantification.
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenylethanolamine A | 345 | 327, 150 |
| This compound | 348 | 330 |
Table 3: Mass Spectrometry Parameters for Phenylethanolamine A and its D3 Analog
The ion pair m/z 345/327 is used for the quantification of Phenylethanolamine A, while m/z 348/330 is used for the internal standard.
Method Validation and Performance
The analytical method has been validated according to the European Commission Decision 2002/657/EC.
| Parameter | Result |
| Decision Limit (CCα) | 0.10 to 0.26 µg/kg |
| Detection Capability (CCβ) | 0.20 to 0.37 µg/kg |
| Mean Recovery | 95.4 - 108.9% |
| Intra-day CV | 2.2 - 5.6% |
| Inter-day CV | 3.1 - 6.2% |
Table 4: Performance Characteristics of the UHPLC-MS/MS Method for Phenylethanolamine A
UHPLC-MS/MS analytical workflow for Phenylethanolamine A.
Pharmacology and Biological Activity
Phenylethanolamine A is classified as a β-adrenergic agonist. This class of compounds mimics the effects of epinephrine and norepinephrine, which play crucial roles in the sympathetic nervous system.
Adrenergic Signaling Pathway
As a β-adrenergic agonist, Phenylethanolamine A is expected to bind to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist to these receptors typically initiates a signaling cascade.
Simplified beta-adrenergic signaling pathway initiated by an agonist.
Conclusion
Phenylethanolamine A represents a significant substituted phenethylamine derivative with established β-adrenergic agonist activity. The development of a robust and sensitive UHPLC-MS/MS method, utilizing its deuterated analog this compound as an internal standard, allows for its precise quantification in various biological and environmental samples. This technical guide provides a foundational resource for researchers and professionals in drug development and analytical chemistry, consolidating key information on the synthesis, characterization, and analysis of these compounds. Further research into the specific kinase inhibitory profile and detailed pharmacological effects of Phenylethanolamine A will be crucial in elucidating its full biological significance.
The Role of Deuterated Analogs in Ractopamine Synthesis and Analysis: A Technical Guide
An Examination of Phenylethanolamine A-D3 and Process-Related Impurities
This technical guide provides an in-depth analysis of impurities and analytical standards related to the synthesis of Ractopamine. A common misconception is the classification of deuterated compounds, such as a potential "this compound," as byproducts. This document clarifies that such molecules are, in fact, intentionally synthesized stable isotope-labeled internal standards (SIL-IS) crucial for high-fidelity quantitative analysis. The focus will then shift to actual process-related impurities formed during Ractopamine manufacturing, their origins, and the methodologies for their control and detection.
The Critical Role of Deuterated Internal Standards
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is essential for accuracy and precision.[1][2] An ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated variant (e.g., Ractopamine-D3 or -D6).[1][3]
These standards are not byproducts of synthesis; they are critical reagents added to a sample in a known quantity before processing.[1] Their function is to mimic the analyte of interest throughout the experimental workflow, including extraction, HPLC injection, and ionization, thereby compensating for variations and matrix effects that can suppress or enhance the analyte's signal.[1][4] Because a deuterated standard is chemically identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization behavior, but it is distinguishable by the mass spectrometer due to its higher mass.[1][2] This allows for a precise ratiometric quantification of the target analyte. Regulatory bodies like the European Medicines Agency (EMA) strongly advocate for the use of SIL-IS in bioanalytical methods.[4]
The logical workflow below illustrates the function of a deuterated internal standard in a typical quantitative LC-MS/MS analysis.
Process-Related Impurities in Ractopamine Synthesis
During the synthesis of Active Pharmaceutical Ingredients (APIs) like Ractopamine, the formation of impurities is a critical concern that must be monitored and controlled to meet regulatory guidelines.[5] While dozens of minor impurities may arise, two of the most significant process-related impurities in common Ractopamine synthesis routes are Deoxy-ractopamine and O-methyl-ractopamine.[5]
The most prevalent synthetic pathway to Ractopamine involves the reductive amination of a ketone precursor ("Keto-Ractopamine"), which is formed from key starting materials. It is during the reduction of this intermediate that the primary impurities can be generated.
The diagram below outlines a common synthetic pathway and highlights the stages where these impurities are typically formed.
References
An In-depth Technical Guide to Phenylethanolamine A and its Deuterated Form, Phenylethanolamine A-D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phenylethanolamine A, a β-adrenergic agonist, and its deuterated analog, Phenylethanolamine A-D3. The document details their chemical properties, synthesis, and pharmacological actions. A significant focus is placed on the analytical methodologies for their quantification, the underlying signaling pathways of Phenylethanolamine A's mechanism of action, and the critical role of its deuterated form in modern analytical techniques. This guide is intended to be a valuable resource for professionals in pharmacology, medicinal chemistry, and drug development, offering both theoretical knowledge and practical experimental frameworks.
Introduction
Phenylethanolamine A is a primary amine that belongs to the phenethylamine class of compounds. Structurally similar to endogenous catecholamines like norepinephrine and epinephrine, it functions as a β-adrenergic agonist.[1] It has been identified as a byproduct in the synthesis of Ractopamine, a feed additive used to promote leanness in livestock. The deuterated form, this compound, is a stable isotope-labeled version of the parent compound. Such deuterated molecules are invaluable in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards due to their chemical and physical similarities to the analyte of interest.[2]
This guide will provide an in-depth exploration of both Phenylethanolamine A and this compound, covering their synthesis, chemical and physical properties, pharmacological activity, and the analytical methods for their detection and quantification.
Chemical and Physical Properties
The core structure of Phenylethanolamine A is 2-amino-1-phenylethanol. Its chemical and physical properties are summarized in the table below. The properties of this compound are virtually identical to the non-deuterated form, with a slight increase in molecular weight due to the incorporation of three deuterium atoms.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₁NO | [1] |
| Molar Mass | 137.18 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 56 to 57 °C (133 to 135 °F; 329 to 330 K) | [1] |
| Boiling Point | 157 to 160 °C (315 to 320 °F; 430 to 433 K) at 17 mmHg | [1] |
| Solubility in Water | Soluble | [1] |
| pKa (Hydrochloride) | 8.90 (at 25 °C, 10mM) | [1] |
| Molar Mass (D3 form) | ~140.20 g/mol |
Synthesis
Synthesis of Phenylethanolamine A
Several synthetic routes for phenylethanolamine have been reported. A common and effective method is the reduction of benzoyl cyanide using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] Another established method involves the reduction of 2-nitro-1-phenylethanol.[1]
A general synthetic scheme for phenylethanolamine β-receptor agonists involves a multi-step process that can be adapted for Phenylethanolamine A. This typically includes:
-
Electrophilic substitution: Halogenation of a substituted acetophenone on the benzene ring.
-
Nucleophilic substitution: Introduction of a cyano group.
-
Carbonyl alpha-bromination: Bromination at the carbon adjacent to the carbonyl group.
-
Reaction with an amine: Introduction of the amino group.
-
Reduction: Reduction of the ketone to a hydroxyl group.[3]
Synthesis of this compound
The synthesis of deuterated phenylethanolamines is crucial for their use as internal standards. A general method for preparing deuterium-labeled phenylethanolamine β-receptor agonists involves a three-step reaction:
-
Friedel-Crafts Acylation: Reaction of a substituted benzene with bromoacetyl chloride in the presence of a Lewis acid to form an ω-bromo-acetophenone intermediate.
-
Nucleophilic Substitution: Reaction of the intermediate with a deuterated amine (e.g., isopropylamine-d6) to introduce the deuterated amino group.
-
Reduction: Reduction of the ketone to a hydroxyl group using a reducing agent like sodium borohydride.[4]
The following diagram illustrates a generalized workflow for the synthesis of deuterated phenylethanolamines.
Pharmacology and Mechanism of Action
Phenylethanolamine A exerts its pharmacological effects primarily through its interaction with β-adrenergic receptors.
β-Adrenergic Receptor Agonism
As a β-adrenergic agonist, Phenylethanolamine A mimics the effects of endogenous catecholamines like epinephrine and norepinephrine at these receptors. This interaction initiates a signaling cascade within the cell.
Signaling Pathway
The binding of Phenylethanolamine A to a β-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This leads to the activation of a stimulatory G-protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the cellular response.
The following diagram illustrates the β-adrenergic signaling pathway initiated by Phenylethanolamine A.
Pharmacological Data
Quantitative data on the binding affinity and potency of Phenylethanolamine A at β-adrenergic receptor subtypes is not extensively available in the public domain. However, studies on the general phenylethanolamine structure indicate a lower affinity for the β2-adrenergic receptor compared to epinephrine. The following table outlines the key pharmacological parameters and the experimental method used to determine them.
| Parameter | Description | Typical Experimental Method |
| Ki (Binding Affinity) | The inhibition constant, indicating the affinity of a ligand for a receptor. | Radioligand Binding Assay |
| IC50 (Potency) | The concentration of a drug that inhibits a biological process by 50%. | Functional Assays (e.g., cAMP accumulation) |
| EC50 (Potency) | The concentration of a drug that gives half-maximal response. | Functional Assays (e.g., cAMP accumulation) |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol provides a general framework for determining the binding affinity (Ki) of Phenylethanolamine A for β-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]-dihydroalprenolol, a non-selective β-adrenergic antagonist).
-
Non-labeled competitor (Phenylethanolamine A).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of Phenylethanolamine A to the membrane preparation in binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known antagonist, e.g., propranolol).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Analytical Methodology
The quantification of Phenylethanolamine A in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with this compound as the internal standard.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[2]
Procedure:
-
Homogenization: Homogenize the sample (e.g., tissue, urine) in a suitable solvent (e.g., acetonitrile/water).
-
Extraction and Partitioning: Add extraction salts (e.g., magnesium sulfate, sodium acetate) to the homogenate and shake vigorously. This separates the aqueous and organic layers.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the organic supernatant to a tube containing d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove lipids).
-
Centrifugation: Centrifuge the d-SPE tube to pellet the sorbents.
-
Analysis: The resulting supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporation and reconstitution).[2]
LC-MS/MS Analysis
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a Waters Acquity BEH C18, is commonly used.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol is typical.[2]
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.
The following table summarizes the MRM transitions for Phenylethanolamine A and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Phenylethanolamine A | 345 | 327, 150 |
| This compound | 348 | 330 |
| Data from reference[6] |
The following diagram outlines the analytical workflow for the quantification of Phenylethanolamine A.
Conclusion
Phenylethanolamine A is a pharmacologically active compound with a clear mechanism of action as a β-adrenergic agonist. Its deuterated form, this compound, is an essential tool for its accurate quantification in various matrices. This technical guide has provided a detailed overview of the synthesis, pharmacology, and analytical methodologies related to these compounds. The experimental protocols and workflows described herein offer a solid foundation for researchers and scientists working in the fields of drug discovery, development, and analytical science. Further research to fully characterize the quantitative pharmacological profile of Phenylethanolamine A at different β-adrenergic receptor subtypes would be a valuable addition to the existing knowledge base.
References
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Determination of phenylethanolamine A in animal hair, tissues and feeds by reversed phase liquid chromatography tandem mass spectrometry with QuEChERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109912434B - Synthesis method of phenylethanolamine beta receptor agonist - Google Patents [patents.google.com]
- 4. CN104292061A - Synthetic method of deuterium-labeled phenylethanolamine beta receptor stimulants - Google Patents [patents.google.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Phenylethanolamine A in Biological Matrices using Phenylethanolamine A-D3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylethanolamine A is a biogenic amine that plays a role in various physiological processes. Accurate and reliable quantification of Phenylethanolamine A in biological matrices is crucial for pharmaceutical research, clinical diagnostics, and food safety monitoring. This application note describes a robust and sensitive method for the determination of Phenylethanolamine A in urine, animal tissues, and feed samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Phenylethanolamine A-D3 as a stable isotope-labeled internal standard.
The use of a deuterated internal standard like this compound is critical for minimizing analytical errors that can arise from sample matrix effects and variations in sample preparation and instrument response.[1] Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2]
This method utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to achieve low detection and quantification limits.
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation are presented, depending on the matrix: Solid-Phase Extraction (SPE) for urine samples and a QuEChERS-based method for animal hair, tissues, and feeds.
This protocol is adapted from the method described for the analysis of Phenylethanolamine A in livestock urine.[3]
-
Hydrolysis: Take a known volume of the urine sample and subject it to enzymatic or acid hydrolysis to release any conjugated forms of Phenylethanolamine A.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the hydrolyzed urine sample.
-
Liquid-Liquid Extraction (LLE): Extract the sample with ethyl acetate. Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Solid-Phase Extraction (SPE):
-
Condition an MCX SPE column according to the manufacturer's instructions.
-
Load the organic extract from the LLE step onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the analyte and internal standard from the column.
-
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
This protocol is based on a method developed for the analysis of Phenylethanolamine A in various animal-derived matrices.[2]
-
Homogenization and Extraction:
-
Weigh a representative sample of the homogenized tissue, hair, or feed.
-
Add a known concentration of this compound internal standard.
-
Add acetonitrile/water (80:20, v/v) and homogenize thoroughly.[2]
-
-
QuEChERS Purification:
-
Add the appropriate QuEChERS salts and shake vigorously.
-
Centrifuge to separate the layers.
-
-
Final Preparation:
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: Waters Acquity BEH C18 column or equivalent.[2]
-
Mobile Phase:
-
Gradient Elution: A gradient program should be optimized to ensure sufficient separation of Phenylethanolamine A from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of Phenylethanolamine A using this compound as an internal standard.
| Parameter | Value | Reference |
| Linearity Range | 0 - 50 µg/L | [3] |
| Standard Curve Equation | y = 0.0866x + 0.0266 | [3] |
| Regression Coefficient (r²) | 0.9990 | [3] |
| Limit of Detection (LOD) | 0.03 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.1 µg/L | [3] |
| Decision Limit (CCα) | 0.10 - 0.26 µg/kg | [2] |
| Detection Capability (CCβ) | 0.20 - 0.37 µg/kg | [2] |
Table 1: Linearity and Sensitivity of the LC-MS/MS Method.
| Matrix | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Swine Urine | 78.4 - 82.9 | 0.8 - 4.2 | [3] |
| Cattle Urine | 85.7 - 93.3 | 1.6 - 5.6 | [3] |
| Goat Urine | 79.8 - 84.9 | 2.9 - 5.8 | [3] |
| Animal Tissues/Feed | 95.4 - 108.9 | Intra-day: 2.2 - 5.6Inter-day: 3.1 - 6.2 | [2] |
Table 2: Recovery and Precision Data.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Phenylethanolamine A | 345 | 327, 150 | [3] |
| This compound | 348 | 330 | [3] |
Table 3: MRM Transitions for Phenylethanolamine A and its Internal Standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Phenylethanolamine A.
Biosynthesis of Epinephrine from Phenylalanine
Phenylethanolamine A is structurally related to intermediates in the catecholamine biosynthetic pathway. The final step in this pathway, the conversion of norepinephrine to epinephrine, is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT).
Caption: The catecholamine biosynthetic pathway highlighting the role of PNMT.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of phenylethanolamine A in animal hair, tissues and feeds by reversed phase liquid chromatography tandem mass spectrometry with QuEChERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Assay for Phenylethanolamine A in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Phenylethanolamine A in various biological matrices, including animal hair, tissues, feed, and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Phenylethanolamine A-D3 is employed as an internal standard to ensure accuracy and precision.[1][2] The described protocols cover sample preparation using QuEChERS and solid-phase extraction (SPE), followed by chromatographic separation and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of Phenylethanolamine A.
Introduction
Phenylethanolamine A is a beta-agonist that has been a subject of interest in both pharmaceutical research and regulatory monitoring in animal production. Accurate and sensitive quantification is crucial for understanding its pharmacokinetics, efficacy, and for ensuring food safety. The use of a stable isotope-labeled internal standard, this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[1][2] This document provides detailed experimental protocols for the extraction and LC-MS/MS analysis of Phenylethanolamine A.
Experimental Protocols
Sample Preparation
A choice of two validated sample preparation methods is presented below, suitable for different sample matrices.
1. QuEChERS Method (for Animal Hair, Tissues, and Feeds) [1]
This method provides a simple and rapid extraction and cleanup.
-
Extraction:
-
Homogenize 1 gram of the sample (tissue or feed) or 0.5 grams of hair.
-
Add 10 mL of acetonitrile/water (80:20, v/v).
-
Spike with an appropriate amount of this compound internal standard solution.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex again for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Take a 1 mL aliquot of the supernatant.
-
Add it to a dispersive SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Final Preparation:
2. Solid-Phase Extraction (SPE) Method (for Urine) [2]
This method is suitable for cleaning up complex matrices like urine.
-
Hydrolysis and Extraction:
-
To 5 mL of urine, add a suitable enzyme for hydrolysis (e.g., β-glucuronidase/arylsulfatase) and incubate.
-
Spike with the this compound internal standard.
-
Add 3 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Extract the sample with ethyl acetate.[2]
-
-
SPE Cleanup:
-
Condition an Oasis MCX SPE cartridge with methanol followed by water.[2]
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with 0.1 M HCl followed by methanol.
-
Elute the analytes with 5% ammonium hydroxide in methanol.
-
-
Final Preparation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18 (or equivalent)[1]
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient: A gradient elution is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
-
Mass Spectrometry Conditions:
Quantitative Data Summary
The following tables summarize the quantitative performance of the described methods.
| Parameter | Animal Hair | Animal Tissues | Animal Feeds |
| Decision Limit (CCα) (µg/kg) | 0.26 | 0.10 - 0.12 | 0.15 |
| Detection Capability (CCβ) (µg/kg) | 0.37 | 0.20 - 0.23 | 0.28 |
| Mean Recovery (%) | 95.4 - 101.2 | 98.7 - 108.9 | 96.5 - 105.3 |
| Intra-day CV (%) | 3.1 - 5.6 | 2.2 - 4.8 | 2.5 - 5.1 |
| Inter-day CV (%) | 4.2 - 6.2 | 3.1 - 5.5 | 3.8 - 5.9 |
| Table 1: Performance data for the QuEChERS method in various solid matrices.[1] |
| Parameter | Swine Urine | Cattle Urine | Goat Urine |
| Detection Limit (µg/L) | 0.03 | 0.03 | 0.03 |
| Quantification Limit (µg/L) | 0.1 | 0.1 | 0.1 |
| Recovery (%) | 78.4 - 82.9 | 85.7 - 93.3 | 79.8 - 84.9 |
| Relative Standard Deviation (%) | 0.8 - 4.2 | 1.6 - 5.6 | 2.9 - 5.8 |
| Table 2: Performance data for the SPE method in urine samples.[2] |
Visualizations
Caption: LC-MS/MS Experimental Workflow for Phenylethanolamine A Analysis.
Caption: Simplified Signaling Context of Phenylethanolamine A.
Conclusion
The LC-MS/MS methods described provide the necessary sensitivity, specificity, and reliability for the quantification of Phenylethanolamine A in a variety of biological samples. The use of this compound as an internal standard is critical for achieving accurate results. These protocols can be readily implemented in a research or regulatory laboratory setting.
References
Application Notes and Protocols: Phenylethanolamine A-D3 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylethanolamine A, an endogenous trace amine, plays a significant role in the catecholamine biosynthetic pathway. Its metabolism, primarily through the action of Phenylethanolamine N-methyltransferase (PNMT), leads to the formation of N-methylphenylethanolamine. Understanding the flux through this pathway is crucial for research in neuroscience, endocrinology, and drug development, particularly for conditions involving dysregulation of catecholamine signaling. Phenylethanolamine A-D3, a stable isotope-labeled variant of Phenylethanolamine A, serves as a powerful tool in metabolic studies to trace and quantify the activity of this pathway with high precision and accuracy using mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in metabolic studies, focusing on its application as an internal standard for quantitative analysis and as a tracer for metabolic flux analysis.
Application 1: this compound as an Internal Standard for Accurate Quantification of Phenylethanolamine A
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) as they correct for variability during sample preparation and analysis.[1] this compound, being chemically identical to its unlabeled counterpart, co-elutes and experiences similar ionization effects, ensuring accurate quantification of endogenous Phenylethanolamine A in complex biological matrices such as plasma, urine, and tissue homogenates.
Experimental Protocol: Quantification of Phenylethanolamine A in Plasma
This protocol describes the use of this compound as an internal standard for the quantification of Phenylethanolamine A in human plasma by LC-MS/MS.
1. Materials and Reagents:
-
Phenylethanolamine A and this compound standards
-
Human plasma (EDTA-stabilized)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide
2. Sample Preparation:
-
Spiking with Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then re-equilibrate. The gradient should be optimized to ensure good separation from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions for Phenylethanolamine A and this compound need to be determined by infusing the individual standards into the mass spectrometer. Based on the structure, likely transitions are:
-
Phenylethanolamine A: Precursor [M+H]+ → Product ion (e.g., loss of water or amine group)
-
This compound: Precursor [M+H]+ → Product ion (corresponding to the fragmentation of the deuterated molecule)
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Phenylethanolamine A to this compound against the concentration of the calibration standards.
-
Determine the concentration of Phenylethanolamine A in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylethanolamine A | To be determined empirically | To be determined empirically | To be determined empirically |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The exact m/z values and collision energies must be optimized for the specific instrument used.
Workflow Diagram
Caption: Workflow for the quantification of Phenylethanolamine A.
Application 2: this compound as a Tracer for Metabolic Flux Analysis of the PNMT Pathway
Stable isotope tracers are invaluable for elucidating metabolic pathways and quantifying the rate of conversion of substrates to products, a technique known as metabolic flux analysis.[2][3][4][5][6] By introducing this compound into a biological system (e.g., cell culture or in vivo), the rate of its conversion to N-methylphenylethanolamine-D3 can be monitored over time, providing a direct measure of PNMT enzyme activity and the flux through this specific metabolic route.
Experimental Protocol: In Vitro PNMT Enzyme Activity Assay
This protocol describes a method to measure the activity of PNMT in cell lysates by tracing the conversion of this compound to N-methylphenylethanolamine-D3. A similar method has been successfully used to measure PNMT activity by tracking the formation of d3-epinephrine from d3-S-adenosyl-L-methionine.[7]
1. Materials and Reagents:
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Cell line expressing PNMT (e.g., PC12 cells, or a transfected cell line)
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standard for N-methylphenylethanolamine (e.g., a different deuterated variant if available, or a structural analog)
2. Cell Culture and Lysate Preparation:
-
Culture PNMT-expressing cells to approximately 80-90% confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
3. Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
Cell lysate (containing a defined amount of protein, e.g., 50 µg)
-
This compound (substrate, concentration to be optimized, e.g., 10 µM)
-
S-adenosyl-L-methionine (co-substrate, concentration to be optimized, e.g., 100 µM)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
-
Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
4. Sample Processing and LC-MS/MS Analysis:
-
Vortex the samples and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS using MRM mode to detect and quantify the newly formed N-methylphenylethanolamine-D3.
5. Data Analysis:
-
Calculate the amount of N-methylphenylethanolamine-D3 produced based on a calibration curve of the corresponding standard.
-
Express the PNMT enzyme activity as the rate of product formation per unit of time per amount of protein (e.g., pmol/min/mg protein).
Metabolic Flux Data Summary
| Substrate | Product | Measured Flux (e.g., pmol/min/mg protein) |
| This compound | N-methylphenylethanolamine-D3 | To be determined experimentally |
Signaling Pathway and Experimental Workflow Diagram
Caption: PNMT pathway and the experimental workflow for metabolic flux.
Conclusion
This compound is a versatile and indispensable tool for researchers in metabolic studies. Its application as an internal standard ensures the accuracy and reliability of quantitative data for endogenous Phenylethanolamine A. Furthermore, its use as a metabolic tracer provides a direct and precise method for measuring the flux through the PNMT pathway, offering valuable insights into catecholamine metabolism and its regulation. The protocols and workflows presented here provide a solid foundation for integrating this compound into metabolic research, enabling a deeper understanding of its physiological and pathological roles.
References
- 1. The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Double stable isotope ultra performance liquid chromatographic tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase, the crucial enzyme responsible for synthesis of epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylethanolamine A-D3 as a Tracer in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phenylethanolamine A-D3, a deuterated form of Phenylethanolamine A, as a tracer in pharmacological research. This document outlines its primary application as an internal standard for quantitative analysis and provides a framework for its use in pharmacokinetic studies. Detailed experimental protocols and data are presented to guide researchers in incorporating this tool into their drug development workflows.
Introduction to Phenylethanolamine A and the Role of Deuterated Tracers
Phenylethanolamine A is a primary amine and a beta-adrenergic agonist.[1] Its structure is similar to other trace amines and catecholamine neurotransmitters like norepinephrine and epinephrine.[2] In pharmacological research, understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like Phenylethanolamine A is crucial. Stable isotope-labeled compounds, such as this compound, are invaluable tools in these studies.[3] Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen.[4] Replacing hydrogen with deuterium in a drug molecule can subtly alter its metabolic rate, a phenomenon known as the kinetic isotope effect, which can be exploited to improve pharmacokinetic properties.[5][6] More commonly in analytical chemistry, deuterated compounds serve as ideal internal standards for mass spectrometry-based quantification due to their chemical similarity to the analyte and their distinct mass.[7]
Application: this compound as an Internal Standard in LC-MS/MS Analysis
The most well-documented application of this compound is as an internal standard for the accurate quantification of Phenylethanolamine A in biological matrices.[8] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively corrects for variations during sample preparation and analysis.[9]
Quantitative Data Summary
The following table summarizes the key parameters for the quantification of Phenylethanolamine A using this compound as an internal standard in livestock urine, as determined by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8]
| Parameter | Value |
| Linearity Range | 0 - 50 µg/L |
| Regression Coefficient (r²) | 0.9990 |
| Limit of Detection (LOD) | 0.03 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L |
| Recovery (Swine Urine) | 78.4% - 82.9% |
| Recovery (Cattle Urine) | 85.7% - 93.3% |
| Recovery (Goat Urine) | 79.8% - 84.9% |
| Relative Standard Deviation (RSD) | 0.8% - 5.8% |
Experimental Protocol: Quantification of Phenylethanolamine A in Urine
This protocol is adapted from a validated method for the detection of Phenylethanolamine A in livestock urine using this compound as an internal standard.[8]
1. Sample Preparation: a. Hydrolyze the urine sample. b. Add a known concentration of this compound internal standard to the hydrolyzed sample. c. Perform a liquid-liquid extraction with ethyl acetate. d. Purify the extract using a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) column. e. Elute the analyte and internal standard. f. Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10]
- Flow Rate: Maintained at a constant rate (e.g., 0.3 mL/min).[10] b. Mass Spectrometric Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Phenylethanolamine A: Precursor ion m/z 345 -> Product ions m/z 327 and 150.
- This compound: Precursor ion m/z 348 -> Product ion m/z 330.
- Quantification: Use the ion pair m/z 345/327 for Phenylethanolamine A and m/z 348/330 for this compound.
3. Data Analysis: a. Construct a calibration curve by plotting the ratio of the peak area of Phenylethanolamine A to the peak area of this compound against the concentration of the calibration standards. b. Determine the concentration of Phenylethanolamine A in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Application: this compound as a Tracer in Pharmacokinetic Studies
Comparative Pharmacokinetic Data (Unlabeled Phenylethanolamine in Dogs)
The following data for unlabeled phenylethanolamine provides a baseline for what might be expected in a pharmacokinetic study.[2]
| Parameter | Value (in Dogs) |
| Model | Two-compartment |
| T½ (α) | ~6.8 minutes |
| T½ (β) | ~34.2 minutes |
| Plasma Half-life | ~30 minutes |
Generalized Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol outlines a general approach for a pharmacokinetic study in a preclinical animal model (e.g., rats or mice) using this compound as a tracer.
1. Animal Dosing and Sample Collection: a. Administer a known dose of Phenylethanolamine A to the animal model (e.g., via intravenous or oral administration). b. Co-administer a known, typically smaller, dose of this compound. c. Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into appropriate anticoagulant tubes. d. Process the blood samples to obtain plasma by centrifugation. e. Store plasma samples at -80°C until analysis.
2. Sample Analysis: a. Thaw plasma samples on ice. b. Add a precipitation solvent (e.g., acetonitrile) to precipitate proteins. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant and proceed with an extraction and purification method similar to that described in the quantification protocol (Section 2). A deuterated internal standard with a different mass (e.g., D5-Phenylethanolamine A) would be required for this analysis. e. Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both Phenylethanolamine A and this compound at each time point.
3. Pharmacokinetic Analysis: a. Plot the plasma concentration of both Phenylethanolamine A and this compound versus time. b. Use pharmacokinetic modeling software to calculate key parameters for both compounds, including:
- Area Under the Curve (AUC)
- Clearance (CL)
- Volume of Distribution (Vd)
- Half-life (t½) c. Compare the pharmacokinetic profiles of the labeled and unlabeled compounds to assess for any kinetic isotope effects.
Pharmacokinetic Study Workflow Diagram
Signaling Pathway: Beta-Adrenergic Receptor Activation
Phenylethanolamine A acts as a β-adrenergic agonist.[1] Upon binding to β-adrenergic receptors, it initiates a signaling cascade that is fundamental to many physiological responses.
Diagram of the Beta-Adrenergic Signaling Pathway
Pathway Description:
-
Ligand Binding: Phenylethanolamine A binds to the extracellular domain of the β-adrenergic receptor, a G-protein coupled receptor (GPCR).[12]
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins (primarily Gs, but some β-receptors can also couple to Gi).[12]
-
Adenylyl Cyclase Modulation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme embedded in the plasma membrane. If coupled to Gi, it would inhibit adenylyl cyclase.[13]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.[8]
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[13]
-
Downstream Phosphorylation: Activated PKA phosphorylates various downstream effector proteins, such as ion channels and enzymes.[13]
-
Cellular Response: The phosphorylation of these target proteins leads to a specific cellular response, which can include increased heart rate, smooth muscle relaxation, or metabolic changes, depending on the cell type.
By using this compound as a tracer, researchers can more accurately study the relationship between the concentration of Phenylethanolamine A and the downstream effects of this signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. catalogo.upc.edu.pe [catalogo.upc.edu.pe]
- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium Kinetic Isotope Effect Studies of a Potential in Vivo Metabolic Trapping Agent for Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.au.dk [pure.au.dk]
- 10. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Biogenic Amines using Phenylethanolamine A-D3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biogenic amines (BAs) are low molecular weight organic bases that play crucial roles in numerous physiological and pathophysiological processes, including neurotransmission, regulation of body temperature, blood pressure, and cell growth.[1] Their quantification in biological matrices is essential for diagnosing and monitoring various health disorders and for ensuring the safety and quality of food products.[2][3][4] This application note describes a robust and sensitive method for the quantification of biogenic amines in various samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Phenylethanolamine A-D3 as an internal standard to ensure accuracy and precision.
The use of a deuterated internal standard, such as this compound, is critical in LC-MS/MS analysis as it co-elutes with the target analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable quantification.[5] While this compound is the ideal internal standard for the quantification of Phenylethanolamine A, its principles of use can be extended to the broader analysis of other biogenic amines where structurally similar deuterated standards are employed.
Experimental Protocols
Sample Preparation (General Protocol)
A generic sample preparation protocol for the extraction of biogenic amines from a solid or liquid matrix is outlined below. This may require optimization based on the specific sample type.
Reagents and Materials:
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA), 0.1 M
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
This compound internal standard stock solution (1 mg/mL in MeOH)
-
Working internal standard solution (1 µg/mL in 50:50 MeOH:Water)
-
0.22 µm syringe filters
Procedure:
-
Homogenization: Weigh 1 g of the homogenized solid sample or pipette 1 mL of the liquid sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound working solution to each sample, standard, and quality control.
-
Protein Precipitation: Add 2 mL of cold 0.1 M PCA or TCA to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B, 1-8 min: 2-80% B, 8-9 min: 80% B, 9-9.1 min: 80-2% B, 9.1-12 min: 2% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Phenylethanolamine A and its Deuterated Standard:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Phenylethanolamine A | 138.1 | 121.1 | 100 | 20 | 15 |
| This compound | 141.1 | 124.1 | 100 | 20 | 15 |
Note: The MRM transitions for other biogenic amines would need to be optimized. The table below provides example transitions for common biogenic amines.
Quantitative Data
The following table summarizes the typical quantitative performance of an LC-MS/MS method for the analysis of various biogenic amines. Data is compiled from various sources and represents expected performance.[3]
| Biogenic Amine | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Putrescine | 1 - 500 | 0.2 | 0.5 |
| Cadaverine | 1 - 500 | 0.2 | 0.5 |
| Histamine | 2 - 1000 | 0.5 | 1.5 |
| Tyramine | 2 - 1000 | 0.5 | 1.5 |
| Spermidine | 5 - 2000 | 1.0 | 3.0 |
| Spermine | 5 - 2000 | 1.0 | 3.0 |
| Phenylethylamine | 1 - 500 | 0.1 | 0.3 |
| Tryptamine | 1 - 500 | 0.1 | 0.3 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Biogenic Amine Quantification.
Biogenic Amine Synthesis and Metabolism Pathway
Caption: Simplified Biogenic Amine Synthesis and Metabolism.
References
- 1. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring [mdpi.com]
- 4. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for Targeted Metabolomics of Phenylethanolamine A-D3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylethanolamine A is a trace amine structurally similar to other phenethylamines and catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] Its presence and concentration in biological matrices can be indicative of various physiological and pathological states. In the field of bioscience, Phenylethanolamine A is recognized as a substrate for the enzyme phenylethanolamine N-methyltransferase (PNMT), which is responsible for the conversion of norepinephrine to epinephrine.[1][2] Targeted metabolomics, a hypothesis-driven approach focusing on the quantitative analysis of a specific set of metabolites, is an ideal methodology for studying the role of Phenylethanolamine A in biological systems.[3]
The use of stable isotope-labeled internal standards, such as Phenylethanolamine A-D3, is crucial for accurate quantification in mass spectrometry-based metabolomics.[4] The deuterated analog co-elutes with the endogenous analyte but is distinguishable by its mass-to-charge ratio (m/z), allowing for correction of matrix effects and variations in sample preparation and instrument response.
These application notes provide a comprehensive guide to the targeted analysis of Phenylethanolamine A using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of Phenylethanolamine A using a deuterated internal standard, compiled from typical performance characteristics of LC-MS/MS methods for biogenic amines.
| Parameter | Value | Biological Matrix | Citation |
| Linearity Range | 1.0 - 50.0 ng/mL | Urine | [4] |
| Limit of Detection (LOD) | 0.5 ng/mL | Urine | [4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Urine | [4] |
| Inter-assay Imprecision | < 15% | Plasma | [5] |
| Intra-assay Imprecision | < 15% | Plasma | [5] |
Signaling Pathway Context: Catecholamine Biosynthesis
Phenylethanolamine A is structurally and functionally related to the catecholamine biosynthesis pathway. The enzyme Phenylethanolamine N-methyltransferase (PNMT) catalyzes the final step in the synthesis of epinephrine from norepinephrine.[6] Phenylethanolamine A can act as a substrate for PNMT, highlighting its potential role in modulating adrenergic signaling.[7]
Figure 1. Simplified diagram of the catecholamine biosynthesis pathway, indicating the role of PNMT.
Experimental Workflow for Targeted Metabolomics
The general workflow for the targeted analysis of Phenylethanolamine A in a biological matrix, such as plasma, involves several key stages from sample preparation to data analysis.
Figure 2. A typical experimental workflow for the targeted quantification of Phenylethanolamine A.
Detailed Experimental Protocols
The following protocols are representative methodologies for the targeted analysis of Phenylethanolamine A in human plasma using this compound as an internal standard.
Materials and Reagents
-
Phenylethanolamine A hydrochloride (analytical standard)
-
This compound hydrochloride (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (collected in EDTA tubes)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Phenylethanolamine A and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Phenylethanolamine A primary stock solution with 50:50 (v/v) methanol:water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Plasma Sample Preparation
-
Sample Thawing:
-
Thaw frozen plasma samples on ice.
-
-
Internal Standard Spiking:
-
To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the 100 ng/mL this compound internal standard working solution. Vortex briefly.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new set of tubes.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant onto the conditioned SPE cartridges.
-
Wash the cartridges to remove interferences (e.g., with a low percentage of organic solvent).
-
Elute the analytes with an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Method
-
Liquid Chromatography System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: Return to 5% B
-
10-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylethanolamine A | 138.1 | 121.1 | 15 |
| This compound | 141.1 | 124.1 | 15 |
(Note: These MRM transitions are predicted based on the structure of Phenylethanolamine A and may require optimization on the specific instrument used.)
Data Analysis
-
Peak Integration:
-
Integrate the chromatographic peaks for both Phenylethanolamine A and this compound using the instrument's software.
-
-
Calibration Curve:
-
Calculate the peak area ratio of Phenylethanolamine A to this compound for each calibration standard.
-
Plot the peak area ratio against the known concentration of the calibration standards to generate a linear regression curve.
-
-
Quantification:
-
Determine the concentration of Phenylethanolamine A in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This document provides a framework for the targeted quantitative analysis of Phenylethanolamine A in biological samples using this compound as an internal standard. The provided protocols and workflows are based on established methods for biogenic amine analysis and should be further validated for specific applications and instrumentation. The accurate quantification of Phenylethanolamine A can contribute to a better understanding of its role in metabolic pathways and its potential as a biomarker in various research and clinical settings.
References
- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. High speed liquid chromatography of phenylethanolamines for the kinetic analysis of [11C]-meta-hydroxyephedrine and metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. research.rug.nl [research.rug.nl]
- 6. PNMT phenylethanolamine N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Phenylethanolamine A in Biological Matrices using Phenylethanolamine A-D3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylethanolamine A is a β-adrenergic agonist that has been used as a growth promoter in livestock.[1] Its presence in animal-derived food products is a concern for food safety and regulatory bodies. Accurate and sensitive analytical methods are crucial for the monitoring of Phenylethanolamine A residues in various biological samples. This application note describes a robust and reliable method for the quantification of Phenylethanolamine A in urine and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Phenylethanolamine A-D3 as a deuterated internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2]
Principle
This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of Phenylethanolamine A, is added to the sample at the beginning of the extraction procedure.[3] Both the analyte and the internal standard are co-extracted, purified, and analyzed by LC-MS/MS. The analyte is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Phenylethanolamine A and a constant concentration of the internal standard.
Experimental Protocols
Sample Preparation (Urine)
-
Hydrolysis: To a 5 mL urine sample, add 1 mL of concentrated hydrochloric acid. Vortex and incubate at 100°C for 30 minutes to hydrolyze conjugated metabolites. Allow the sample to cool to room temperature.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of 1 µg/mL solution in acetonitrile) to the hydrolyzed sample.[3]
-
Extraction: Add 5 mL of ethyl acetate to the sample, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes. Transfer the upper organic layer to a clean tube. Repeat the extraction step twice.
-
Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Solid Phase Extraction (SPE) Purification:
-
Condition an MCX SPE column with 3 mL of methanol followed by 3 mL of water.[3]
-
Load the reconstituted sample onto the SPE column.
-
Wash the column with 3 mL of 0.1 M acetic acid followed by 3 mL of methanol.
-
Elute the analyte and internal standard with 3 mL of 5% ammonium hydroxide in methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., Phenomenex Kinetex® Phenyl-Hexyl, 10 cm × 2.1 mm i.d., 1.7 µm).[4]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient program to achieve separation of the analyte from matrix interferences.
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[3]
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenylethanolamine A | 345 | 327, 150 |
| This compound | 348 | 330 |
Note: The precursor ions correspond to the pseudo-molecular ions [M+H]+.[3]
Quantitative Data Summary
The following table summarizes the quantitative performance of the analytical method for Phenylethanolamine A.
| Parameter | Swine Urine | Cattle Urine | Goat Urine |
| Linearity Range (µg/L) | 0 - 50 | 0 - 50 | 0 - 50 |
| Regression Coefficient (r²) | 0.9990 | 0.9990 | 0.9990 |
| Limit of Detection (LOD) (µg/L) | 0.03 | 0.03 | 0.03 |
| Limit of Quantification (LOQ) (µg/L) | 0.1 | 0.1 | 0.1 |
| Recovery (%) | 78.4 - 82.9 | 85.7 - 93.3 | 79.8 - 84.9 |
| Relative Standard Deviation (RSD) (%) | 0.8 - 4.2 | 1.6 - 5.6 | 2.9 - 5.8 |
Data sourced from a study on the determination of Phenylethanolamine A in livestock urine.[3]
Visualizations
Experimental Workflow for Phenylethanolamine A Analysis
Caption: Workflow for the analysis of Phenylethanolamine A.
Logical Relationship of Quantification
Caption: Quantification based on the internal standard method.
References
- 1. Rapid determination of phenylethanolamine A in biological samples by enzyme-linked immunosorbent assay and lateral-flow immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylethanolamine A-D3 in Dopamine and Norepinephrine Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Phenylethanolamine A-D3 in the study of dopamine and norepinephrine pathways. The primary application highlighted is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for the accurate quantification of these crucial neurotransmitters.
Introduction
This compound is the deuterated form of Phenylethanolamine A. Due to its structural similarity to catecholamines like dopamine and norepinephrine, and its isotopic labeling, it serves as an ideal internal standard for quantitative analysis.[1][2] The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical methods, as it corrects for variations in sample extraction, injection volume, and ionization efficiency in mass spectrometry.[3] This leads to highly accurate and precise measurements of endogenous dopamine and norepinephrine levels in various biological matrices.
Key Applications
-
Internal Standard for LC-MS/MS Quantification: this compound is primarily employed as an internal standard for the accurate determination of dopamine and norepinephrine concentrations in biological samples such as plasma, urine, and brain tissue homogenates.
-
Neurotransmitter Pathway Research: By enabling precise measurement of dopamine and norepinephrine, this compound facilitates research into the roles of these neurotransmitters in various physiological and pathological processes, including neurological disorders, psychiatric conditions, and the mechanisms of drug action.
Data Presentation
The following table summarizes the typical physiological concentration ranges of dopamine and norepinephrine in human plasma and urine. These values can serve as a reference for researchers quantifying these neurotransmitters in their studies.
| Analyte | Matrix | Typical Concentration Range |
| Dopamine | Plasma | < 100 pg/mL |
| Urine (24h) | 65 - 400 µg | |
| Norepinephrine | Plasma | 100 - 400 pg/mL |
| Urine (24h) | 15 - 80 µg |
Signaling Pathways
The following diagrams illustrate the signaling pathways of dopamine and norepinephrine. Understanding these pathways is crucial for interpreting the results of quantitative studies.
Caption: Dopamine Synthesis, Release, and Signaling Pathway.
Caption: Norepinephrine Synthesis, Release, and Signaling Pathway.
Experimental Protocols
The following is a generalized protocol for the quantification of dopamine and norepinephrine in biological samples using this compound as an internal standard with LC-MS/MS. This protocol may require optimization based on the specific matrix and instrumentation used.
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is suitable for plasma and urine samples.
Materials:
-
Biological sample (plasma, urine)
-
This compound internal standard solution
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Ammonium hydroxide
-
Formic acid
-
Acetonitrile
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Spiking: To 100 µL of the biological sample, add a known amount of this compound internal standard solution.
-
Protein Precipitation (for plasma): Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation of dopamine and norepinephrine from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (to be optimized for the specific instrument):
-
Dopamine: Q1 (m/z) -> Q3 (m/z)
-
Norepinephrine: Q1 (m/z) -> Q3 (m/z)
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
-
Collision Energy and other MS parameters: Optimize for each analyte and the internal standard to achieve maximum sensitivity.
Experimental Workflow
The following diagram illustrates the general workflow for quantifying dopamine and norepinephrine using this compound as an internal standard.
Caption: LC-MS/MS Experimental Workflow for Neurotransmitter Quantification.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Methods for Phenylethanolamine A-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Phenylethanolamine A, using Phenylethanolamine A-D3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in this analysis?
A1: this compound is a deuterium-labeled version of Phenylethanolamine A. It is used as an internal standard in LC-MS/MS analysis. Since it is chemically almost identical to the analyte of interest (Phenylethanolamine A), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification by correcting for variations during sample preparation and analysis.
Q2: What are the optimal precursor and product ions for Phenylethanolamine A and this compound in MRM mode?
A2: For accurate and sensitive detection using Multiple Reaction Monitoring (MRM), the following transitions are recommended. The ion pair m/z 345/327 is typically used for quantification of Phenylethanolamine A, while m/z 348/330 is used for the internal standard, this compound[1].
Q3: What type of liquid chromatography column is recommended for this analysis?
A3: A reversed-phase column, such as a Waters Acquity BEH C18, has been shown to provide good separation and peak shape for Phenylethanolamine A[1][2]. The selection of the column should be based on achieving good retention and separation from matrix interferences.
Q4: What mobile phase composition is recommended?
A4: A gradient elution using a combination of 0.1% formic acid in water and methanol is a suitable mobile phase for the analysis of Phenylethanolamine A on a C18 column[1][2]. The addition of formic acid helps to promote protonation of the analyte, leading to better ionization efficiency in positive electrospray ionization (ESI) mode.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for Phenylethanolamine A and/or this compound | Incorrect MRM transitions set in the instrument method. | Verify that the precursor and product ions for both the analyte and internal standard are correctly entered in the acquisition method. The primary transition for Phenylethanolamine A is m/z 345 → 327, and for this compound is m/z 348 → 330[1]. |
| Inefficient ionization. | Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation. Optimize source parameters such as capillary voltage, source temperature, and gas flows. | |
| Improper sample preparation leading to analyte loss. | Review the sample extraction and cleanup procedure. Ensure pH adjustments and solvent volumes are accurate. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. Ensure proper sample cleanup to minimize matrix components reaching the column. |
| Incompatible injection solvent. | The sample should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase conditions. | |
| High Background Noise or Matrix Effects | Insufficient sample cleanup. | The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been demonstrated to be effective for cleaning up complex matrices like animal tissues and feeds[1][2]. Consider optimizing the dispersive SPE step of the QuEChERS procedure. |
| Co-eluting interferences. | Adjust the chromatographic gradient to better separate the analyte from interfering compounds. A shallower gradient can improve resolution. | |
| Inconsistent Results or Poor Reproducibility | Inconsistent internal standard addition. | Ensure the internal standard is added accurately and consistently to all samples and standards. Use a calibrated pipette. |
| Variability in sample extraction. | Standardize the extraction procedure, including shaking times and centrifugation speeds. | |
| Instability of the analyte or internal standard. | Investigate the stability of Phenylethanolamine A and its D3-labeled internal standard in the sample matrix and in the final extract. Analyze samples as soon as possible after preparation. |
Quantitative Data Summary
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Phenylethanolamine A | This compound (Internal Standard) |
| Precursor Ion (m/z) | 345 | 348 |
| Product Ion (m/z) for Quantification | 327 | 330 |
| Secondary (Qualifier) Product Ion (m/z) | 150 | - |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Data sourced from a study on the determination of Phenylethanolamine A in livestock urine[1].
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Acquity BEH C18 (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | Gradient dependent (typically 0.2-0.4 mL/min for UHPLC) |
| Injection Volume | 5-10 µL |
| Column Temperature | 30-40 °C |
Based on a validated method for Phenylethanolamine A in animal tissues and feeds[1][2].
Experimental Protocol: Determination of Phenylethanolamine A in Animal Tissue
This protocol is based on a validated UHPLC-ESI-MS/MS method using a QuEChERS sample preparation procedure[1][2].
1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution.
-
Extraction:
-
Add 10 mL of acetonitrile/water (80:20, v/v).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds and then centrifuge.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.
-
Chromatographic Conditions:
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenylethanolamine A: 345 → 327 (quantifier), 345 → 150 (qualifier).
-
This compound: 348 → 330 (quantifier).
-
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., cone voltage, collision energy) for maximum signal intensity.
-
3. Quantification
-
Create a calibration curve by plotting the ratio of the peak area of Phenylethanolamine A to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of Phenylethanolamine A in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Phenylethanolamine A analysis.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
Technical Support Center: Optimizing Phenylethanolamine A-D3 Signal Intensity in Mass Spectrometry
Welcome to the technical support center for the analysis of Phenylethanolamine A and its deuterated internal standard, Phenylethanolamine A-D3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance signal intensity and achieve reliable quantification in their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for Phenylethanolamine A analysis?
A successful LC-MS/MS method for Phenylethanolamine A often utilizes a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).[1][2] Gradient elution is typically employed. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions for Phenylethanolamine A and its deuterated internal standard, this compound.[1][3]
Q2: Why is my this compound (internal standard) signal low?
A low signal from a deuterated internal standard can stem from several factors. Common causes include:
-
Incorrect concentration: Ensure the spiking solution of the internal standard is at the intended concentration.
-
Pipetting errors: Inaccurate addition of the internal standard to the samples will result in a low and inconsistent response.
-
Degradation of the standard: Verify the stability and storage conditions of your this compound stock solution.
-
Ion suppression: Matrix components co-eluting with the analyte can suppress the ionization of the internal standard.[4]
-
Mass spectrometer issues: A dirty ion source or incorrect tune parameters can lead to a general loss of sensitivity.[5][6]
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the mobile phase?
This compound is typically labeled on the aromatic ring, where the deuterium atoms are not readily exchangeable under standard reversed-phase LC-MS conditions. The use of acidic mobile phases (e.g., with formic acid) and maintaining low temperatures helps to minimize the potential for back-exchange.[7][8] While hydrogen-deuterium exchange (HDX) is a known phenomenon for labile hydrogens (on -OH, -NH2, -COOH groups), the C-D bonds on an aromatic ring are generally stable.[9]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your analysis.
Issue 1: Low Signal Intensity for both Phenylethanolamine A and this compound
A general decrease in signal for both the analyte and the internal standard often points to a systematic problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Step-by-step Guide:
-
Mass Spectrometer Performance:
-
Action: Infuse a tuning solution to check the sensitivity and calibration of the mass spectrometer.
-
Rationale: This will determine if the instrument is performing optimally. Poor signal intensity can result from a dirty ion source, incorrect tuning parameters, or detector fatigue.[5]
-
-
Ion Source Optimization:
-
Action: Optimize ESI source parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage.[4][6] Phenethylamines can undergo in-source fragmentation (e.g., loss of water), so optimizing the fragmentor or cone voltage is crucial to maximize the signal of the precursor ion.[5][10]
-
Rationale: The efficiency of ion generation and transmission is highly dependent on these parameters.
-
-
Liquid Chromatography System:
-
Action: Check for leaks, ensure correct mobile phase composition, and confirm that the column is properly equilibrated.
-
Rationale: Inconsistent mobile phase delivery or a poorly conditioned column can lead to retention time shifts and poor peak shapes, affecting signal intensity.
-
-
Sample Preparation:
-
Action: Review the sample preparation protocol to ensure that all dilutions and reagent concentrations are correct.
-
Rationale: Errors in sample preparation, such as incorrect dilution factors, can lead to lower than expected concentrations being injected.
-
Issue 2: Good this compound Signal, but Low or No Phenylethanolamine A Signal
This scenario typically points to a problem with the analyte in the sample itself or a matrix effect that is specific to the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte signal with good internal standard signal.
Step-by-step Guide:
-
Matrix Effects:
-
Action: Prepare a post-extraction spiked sample by adding the analyte to a blank matrix extract and compare its response to the analyte in a neat solution.
-
Rationale: This will determine if co-eluting matrix components are suppressing the ionization of Phenylethanolamine A.[4] If ion suppression is observed, improving the sample cleanup is necessary.
-
-
Sample Cleanup:
-
Action: Enhance the sample preparation method. For plasma or tissue, this may involve optimizing the solid-phase extraction (SPE) wash and elution steps or exploring liquid-liquid extraction (LLE) with different solvents.[11][12]
-
Rationale: A more effective cleanup will remove interfering matrix components.
-
-
Chromatographic Separation:
-
Action: Modify the LC gradient to better separate Phenylethanolamine A from any interfering matrix components.
-
Rationale: Shifting the retention time of the analyte can move it away from a region of ion suppression.
-
-
Analyte Stability:
-
Action: Investigate the stability of Phenylethanolamine A in the biological matrix and during the sample preparation process.
-
Rationale: The analyte may be degrading due to enzymatic activity or pH instability.
-
Experimental Protocols & Data
LC-MS/MS Method Parameters
The following table summarizes typical starting conditions for the analysis of Phenylethanolamine A, based on published methods.[1][2]
| Parameter | Setting |
| LC Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, < 2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start at low %B, ramp up to high %B, then re-equilibrate |
| Ionization Mode | ESI Positive (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Plasma
This is a general protocol for the extraction of phenethylamines from plasma and may require optimization.[12][13]
Sample Preparation Workflow:
Caption: General workflow for solid-phase extraction of Phenylethanolamine A from plasma.
-
Pre-treatment: Precipitate proteins by adding a 3:1 ratio of cold acetonitrile containing the this compound internal standard to the plasma sample. Vortex and centrifuge.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Quantitative Performance Data
The following table presents examples of quantitative performance from a validated method for Phenylethanolamine A.[1][3]
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Decision Limit (CCα) | 0.10 - 0.26 µg/kg |
| Detection Capability (CCβ) | 0.20 - 0.37 µg/kg |
| Mean Recovery | 95.4 - 108.9% |
| Intra-day Precision (CV) | 2.2 - 5.6% |
| Inter-day Precision (CV) | 3.1 - 6.2% |
References
- 1. Determination of phenylethanolamine A in animal hair, tissues and feeds by reversed phase liquid chromatography tandem mass spectrometry with QuEChERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. youtube.com [youtube.com]
- 8. Hydrogen-Deuterium Exchange Mass Spectrometry for Investigation of Backbone Dynamics of Oxidized and Reduced Cytochrome P450cam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Technical Support Center: Synthesis of Deuterated Standards
Welcome to our technical support center for the synthesis of deuterated standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their deuteration experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of deuterated standards?
A1: The most frequent challenges include achieving high isotopic enrichment, obtaining good chemical yields, preventing scrambling of the deuterium labels, and effectively purifying the final product. Each of these challenges is addressed in detail in the troubleshooting guides below.
Q2: How can I determine the isotopic enrichment and purity of my deuterated standard?
A2: The most common and effective methods for determining isotopic enrichment and purity are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] HR-MS allows for the calculation of isotopic enrichment by analyzing the mass distribution of the labeled compound, while NMR can confirm the position of the deuterium labels and provide information on the relative isotopic purity.[1][2]
Q3: What is "back-exchange" and how can I prevent it?
A3: Back-exchange is the unintended replacement of deuterium atoms with hydrogen atoms from protic solvents or moisture during the reaction or workup.[4][5][6] To minimize back-exchange, it is crucial to use aprotic solvents, thoroughly dry all glassware and reagents, and work under an inert atmosphere (e.g., nitrogen or argon). During purification, minimizing exposure to protic solvents is also essential.[4][5]
Q4: What is deuterium scrambling and why is it a concern?
A4: Deuterium scrambling refers to the migration of deuterium atoms from their original labeled position to other positions within the molecule.[7][8][9] This is a significant concern as it can lead to an incorrect understanding of reaction mechanisms or metabolic pathways being studied. Scrambling can occur during the synthesis itself or during analysis, particularly in mass spectrometry.[9] Careful selection of catalysts and reaction conditions can help minimize scrambling during synthesis.[7][8]
Troubleshooting Guides
Issue 1: Low Isotopic Enrichment
Low isotopic enrichment is a common problem where the percentage of deuterium incorporated into the target molecule is lower than desired.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Protic Solvents or Moisture | Use high-purity, anhydrous aprotic solvents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. |
| Incomplete Reaction | Increase reaction time, temperature, or the amount of deuterating agent. Monitor the reaction progress using techniques like TLC, LC-MS, or NMR. |
| Back-Exchange During Workup or Purification | Minimize the use of protic solvents (e.g., water, methanol) during extraction and chromatography. If unavoidable, use deuterated solvents for these steps.[4][5] |
| Low Purity of Deuterium Source | Use a high-purity deuterium source, such as 99.8% D₂O or D₂ gas. |
| Sub-optimal Catalyst | Experiment with different catalysts (e.g., Pd/C, PtO₂) and catalyst loading to find the most efficient one for your specific reaction. |
Experimental Protocol: General Procedure for Hydrogen-Deuterium Exchange using D₂O
This protocol describes a general method for introducing deuterium via acid or base-catalyzed hydrogen-deuterium exchange.
-
Preparation: Dry the reaction flask and stir bar in an oven at >100°C for several hours and allow to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Reactants: Add the substrate to be deuterated to the flask.
-
Solvent and Catalyst: Add a suitable aprotic solvent (if necessary) and the catalyst (e.g., a small amount of a strong acid or base).
-
Deuterium Source: Add a stoichiometric excess of high-purity D₂O to the reaction mixture.[10][11]
-
Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by taking small aliquots and analyzing them by MS or NMR.
-
Workup: Once the desired level of deuteration is achieved, quench the reaction (if necessary) and perform an extraction using an aprotic organic solvent. Minimize contact with H₂O.
-
Purification: Purify the product using chromatography with anhydrous solvents.
Issue 2: Poor Chemical Yield
Low chemical yield can be a significant hurdle, making the synthesis of deuterated standards inefficient and costly.
Possible Causes and Solutions:
| Cause | Solution |
| Impure Starting Materials | Purify all starting materials before use. Even small impurities can inhibit catalysts or cause side reactions. |
| Sub-optimal Reaction Conditions | Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions for your specific substrate. |
| Catalyst Poisoning | Ensure starting materials and solvents are free from catalyst poisons (e.g., sulfur compounds for palladium catalysts). |
| Product Decomposition | If the product is unstable under the reaction or workup conditions, consider using milder reagents or shorter reaction times. Analyze for decomposition products. |
| Losses During Workup and Purification | Optimize extraction and chromatography procedures to minimize product loss. Ensure complete transfer of material between steps. |
Experimental Protocol: General Procedure for Reductive Deuteration using D₂ Gas
This protocol outlines a general method for deuteration via catalytic hydrogenation with D₂ gas.
-
Preparation: Add the substrate and a suitable anhydrous, aprotic solvent to a high-pressure reaction vessel containing a stir bar.
-
Catalyst: Add the hydrogenation catalyst (e.g., Pd/C, PtO₂) to the vessel.
-
Inerting: Seal the vessel and purge several times with an inert gas (e.g., nitrogen or argon) to remove all air.
-
Deuteration: Introduce D₂ gas to the desired pressure.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature. Monitor the reaction by observing the uptake of D₂ gas and by analyzing aliquots via TLC or LC-MS.
-
Workup: After the reaction is complete, carefully vent the D₂ gas and purge the vessel with inert gas. Filter off the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the product by chromatography or recrystallization using anhydrous solvents.
Issue 3: Purification Difficulties
Separating the deuterated standard from unreacted starting material, partially deuterated species, and reaction byproducts can be challenging.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Polarity of Product and Impurities | Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) with high-resolution columns.[12][13] Experiment with different stationary and mobile phases to improve separation. |
| Isotope Effects on Chromatography | Be aware that deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts (inverse or normal isotope effect).[12] This can sometimes be exploited for better separation. |
| Thermal Instability of the Compound | If using GC, ensure the injection port and oven temperatures are not causing decomposition. Consider derivatization to increase volatility and stability. |
| Presence of Non-extractable Residues | In complex matrices like soil, the formation of non-extractable residues can be a challenge.[14] Isotope probing techniques can help in their analysis. |
Table of Isotopic Purity Achieved in Various Studies
| Compound | Method | Isotopic Purity (%) | Reference |
| Benzofuranone derivative (BEN-d₂) | In-house synthesis | 94.7 | [1] |
| Tamsulosin-d₄ (TAM-d₄) | Commercially available | 99.5 | [1] |
| Oxybutynin-d₅ (OXY-d₅) | Commercially available | 98.8 | [1] |
| Eplerenone-d₃ (EPL-d₃) | Commercially available | 99.9 | [1] |
| Propafenone-d₇ (PRO-d₇) | Commercially available | 96.5 | [1] |
| Deuterated N-heteroarenes | Single-atom photocatalysis in D₂O | ≥ 90 | [15] |
| Deuterated Peptides | Ca(II)-HFIP-mediated reductive deutero-amination | > 99 | [16] |
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 12. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Phenylethanolamine A-D3 stability and storage conditions
This technical support center provides guidance on the stability and storage of Phenylethanolamine A-D3, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a well-sealed container protected from light and moisture. Recommended storage temperatures and expected shelf life are summarized in the table below.
Q2: How should I store solutions of this compound?
Solutions of this compound are less stable than the solid form and require colder storage temperatures to minimize degradation. The stability of the compound in solution is highly dependent on the solvent used. It is recommended to prepare solutions fresh whenever possible. For short-term storage, solutions should be kept at or below -20°C. For longer-term storage, -80°C is recommended.[1]
Q3: Is this compound sensitive to light?
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in solvents such as acetonitrile and methanol. The choice of solvent will depend on the specific requirements of your experiment. For long-term storage of solutions, it is advisable to use a solvent in which the compound has demonstrated good stability.
Q5: Are there any known incompatibilities for this compound?
As an amine, this compound can react with strong acids to form salts.[1] It is also advisable to avoid strong oxidizing agents.
Storage Condition Summary
| Form | Storage Temperature | Expected Shelf Life |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound. Follow the troubleshooting workflow below to diagnose the potential issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: Appearance of unknown peaks in chromatography.
The presence of new peaks in your chromatogram may indicate the presence of degradation products.
Potential Degradation Pathway
While specific degradation pathways for this compound have not been extensively documented, a potential pathway, especially under oxidative conditions, could involve the oxidation of the amine group.
Caption: Hypothetical oxidative degradation pathway for this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for conducting a forced degradation study to assess the stability of this compound.
1. Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile or other suitable solvent
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
3. Methods:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Transfer a sample of solid this compound to a vial.
-
Place in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a known volume of solvent.
-
Analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze by HPLC at appropriate time points.
-
-
Control Samples: Maintain unstressed samples of the stock solution and solid compound at the recommended storage conditions to serve as controls.
4. Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control samples to identify any degradation products. Quantify the amount of this compound remaining in each sample.
Disclaimer: The information provided is based on available data and general chemical principles. It is the user's responsibility to validate this information for their specific application.
References
Technical Support Center: Analysis of Phenylethanolamine A-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Phenylethanolamine A-D3, with a primary focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound analysis, components of the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[5][6][7]
Q2: My this compound signal is lower than expected or inconsistent across samples. Could this be due to matrix effects?
A2: Yes, low or inconsistent signal intensity for this compound is a classic symptom of ion suppression caused by matrix effects.[8] When matrix components co-elute with your analyte, they can compete for ionization, leading to a reduced signal for this compound.[2] This can result in poor reproducibility and inaccurate quantification.[6] It is crucial to assess for matrix effects to ensure the reliability of your results.
Q3: How can I determine if matrix effects are influencing my this compound analysis?
A3: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent (neat solution) to the response in a sample matrix that is free of the analyte (blank matrix extract) but spiked with the same concentration of the analyte.[9][10] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative technique is the post-column infusion experiment, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[1][6] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, visually demonstrating regions of ion suppression or enhancement.[1][8]
Q4: What is the role of an isotopically labeled internal standard like this compound?
A4: this compound is a deuterium-labeled version of Phenylethanolamine A.[11] In quantitative LC-MS analysis, it serves as an ideal internal standard (IS). Since it is chemically and physically very similar to the unlabeled analyte (Phenylethanolamine A), it will experience similar matrix effects.[4][12] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[9]
Q5: Can you recommend sample preparation techniques to minimize matrix effects for this compound analysis in biological samples?
A5: Effective sample preparation is key to removing interfering matrix components before LC-MS analysis.[2] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances like phospholipids.[8]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on differences in solubility, offering a cleaner sample than PPT.[8][13]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing matrix interferences, resulting in a much cleaner extract and reduced matrix effects.[8][13][14]
The choice of technique depends on the complexity of the matrix and the required sensitivity of the assay.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, or inappropriate mobile phase. | - Dilute the sample to avoid overloading the column.- Use a guard column and/or implement a more rigorous sample clean-up procedure.[5]- Ensure the mobile phase pH is appropriate for Phenylethanolamine A. |
| Shifting Retention Times | Column degradation, changes in mobile phase composition, or fluctuating flow rates.[5] | - Equilibrate the column for a sufficient time before injection.- Prepare fresh mobile phase daily.- Check the LC pump for leaks and ensure a stable flow rate. |
| High Background Noise | Contaminated mobile phase, dirty ion source, or carryover from previous injections.[5] | - Use high-purity LC-MS grade solvents and additives.[5]- Clean the ion source according to the manufacturer's instructions.- Inject blank samples between analytical runs to check for carryover. |
| Inconsistent Signal/Ion Suppression | Co-eluting matrix components interfering with ionization.[4][5] | - Improve Sample Preparation: Switch from protein precipitation to a more effective technique like LLE or SPE to remove more matrix components.[4][15]- Optimize Chromatography: Modify the gradient, mobile phase, or use a different column to achieve better separation of this compound from interfering peaks.[6]- Use an Appropriate Internal Standard: Ensure you are using an isotopically labeled internal standard like this compound for the analysis of Phenylethanolamine A to compensate for signal variations.[9][12] |
| No Signal or Very Low Signal | Incorrect MS settings, sample degradation, or severe ion suppression. | - Verify MS parameters such as ionization voltage and collision energy are optimized for this compound.[16]- Prepare fresh samples and standards to rule out degradation.[16]- Perform a post-column infusion experiment to identify regions of severe ion suppression and adjust chromatography accordingly.[1] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
This protocol describes a quantitative method to evaluate the extent of matrix effects on the analysis of this compound.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., 50 ng/mL) in the mobile phase or a pure solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) using your established extraction procedure. Spike the resulting clean extract with this compound at the same concentration as Set A.
-
Set C (Matrix-Matched Standard): Spike the blank matrix sample with this compound at the same concentration as Set A before performing the extraction procedure.
-
-
Analyze all three sets of samples using the developed LC-MS method.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Calculate the Process Efficiency (PE):
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Quantitative Data Summary:
The following table provides an example of results from a matrix effect experiment for this compound in human plasma using different sample preparation methods.
| Sample Preparation Method | Mean Peak Area (Set A - Neat) | Mean Peak Area (Set B - Post-Extraction Spike) | Matrix Effect (%) | Mean Peak Area (Set C - Pre-Extraction Spike) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation | 1,500,000 | 750,000 | 50.0 (Suppression) | 675,000 | 90.0 | 45.0 |
| Liquid-Liquid Extraction | 1,500,000 | 1,200,000 | 80.0 (Suppression) | 1,080,000 | 90.0 | 72.0 |
| Solid-Phase Extraction | 1,500,000 | 1,425,000 | 95.0 (Minimal Effect) | 1,353,750 | 95.0 | 90.3 |
Visualizations
Caption: Troubleshooting workflow for low or inconsistent signal.
Caption: Key strategies for mitigating matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. nebiolab.com [nebiolab.com]
- 5. zefsci.com [zefsci.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. eijppr.com [eijppr.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Troubleshooting poor peak shape for Phenylethanolamine A-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Phenylethanolamine A-D3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound in reversed-phase HPLC?
Poor peak shape for basic compounds like this compound in reversed-phase high-performance liquid chromatography (HPLC) is a frequent issue. The primary causes include:
-
Secondary Interactions with Residual Silanols: Silica-based columns, especially older Type A silica, have acidic silanol groups on the surface. At mobile phase pH values above 3, these silanols can become deprotonated (negatively charged) and interact with the protonated (positively charged) amine group of this compound. This secondary ionic interaction, in addition to the primary reversed-phase interaction, leads to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of both the analyte and the stationary phase. If the mobile phase pH is close to the pKa of Phenylethanolamine A, a mixed population of ionized and non-ionized molecules can exist, leading to broadened or split peaks.[4][5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting or tailing.[1]
-
Extra-Column Volume: Excessive tubing length or diameter, or a large detector cell volume, can contribute to band broadening and poor peak shape.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[3]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using high pH mobile phases, leading to the exposure of more silanol groups and subsequent peak tailing.[2]
Q2: How can I improve the peak shape of this compound?
Several strategies can be employed to improve the peak shape of this compound:
-
Mobile Phase pH Adjustment:
-
Low pH: Using a mobile phase with a low pH (typically between 2 and 3) will protonate the residual silanol groups on the column, minimizing their interaction with the protonated amine of the analyte.[1][6]
-
High pH: Alternatively, a high pH mobile phase (around 8-10, if the column is stable at this pH) can be used to deprotonate the amine, making it neutral and less likely to interact with the silanols. However, this may reduce retention on a reversed-phase column.
-
-
Use of Mobile Phase Additives:
-
Volatile Basic Modifiers: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can competitively bind to the active silanol sites, masking them from the analyte and improving peak shape. However, TEA is not ideal for mass spectrometry (MS) detection due to ion suppression.
-
Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) can be added to the mobile phase to form an ion pair with the protonated amine, improving peak shape and retention.
-
-
Column Selection:
-
End-Capped Columns: Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, non-polar group to reduce their activity.
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns are designed to provide better peak shape for basic compounds, even at intermediate pH ranges.[1]
-
-
Sample Concentration and Injection Volume:
-
Dilute the sample to avoid column overload. A good practice is to keep the injection volume at or below 5% of the column's total volume.[1]
-
-
System Optimization:
-
Minimize the length and internal diameter of all tubing.
-
Ensure all connections are properly made to avoid dead volume.
-
Use a detector with a small cell volume.
-
Q3: Can the deuterium labeling in this compound affect its peak shape compared to the non-deuterated form?
The deuterium labeling in this compound can potentially lead to a slight difference in retention time compared to the non-deuterated Phenylethanolamine A, a phenomenon known as the chromatographic isotope effect. However, this effect is generally small in liquid chromatography and is unlikely to be a primary cause of significant peak shape problems like tailing or fronting. The chemical properties governing the interactions that cause poor peak shape (i.e., the basicity of the amine group) are not substantially altered by the deuterium substitution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor peak shape of this compound.
Quantitative Data Summary
The following table summarizes the effect of mobile phase pH on the peak asymmetry of basic compounds, which is a key factor in achieving good peak shape for this compound.
| Mobile Phase pH | Analyte Ionization State | Silanol Group Ionization State | Expected Peak Shape for Basic Analyte | Recommendation |
| < 3 | Fully Protonated (BH+) | Mostly Neutral (SiOH) | Symmetrical | Highly Recommended |
| 3 - 7 | Fully Protonated (BH+) | Partially to Fully Deprotonated (SiO-) | Tailing | Avoid if possible, or use a highly end-capped column |
| > 8 | Mostly Neutral (B) | Fully Deprotonated (SiO-) | Symmetrical | Viable option if the column is pH stable and retention is sufficient |
Table based on general principles of reversed-phase chromatography of basic compounds.[1][4][6]
Experimental Protocol: Analysis of this compound by LC-MS/MS
This protocol is a general guideline for the analysis of this compound in a biological matrix (e.g., urine) and may require optimization for specific applications.
1. Sample Preparation (Solid-Phase Extraction - SPE)
This is a common procedure for the extraction of beta-agonists from urine.[7][8][9]
-
To 2 mL of urine, add an appropriate amount of an internal standard (if this compound is not being used as the internal standard itself).
-
Add 1 mL of 0.2 M ammonium acetate buffer (pH 5.2).
-
Vortex for 30 seconds.
-
If analyzing conjugated forms, perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase and incubating at 37°C for 16 hours.[7][8]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
2. HPLC Conditions
-
Column: A C18 column with end-capping is a suitable starting point (e.g., 100 mm x 2.1 mm, 2.7 µm). For improved peak shape, a column with a polar-embedded phase or a pentafluorophenyl (PFP) phase can be beneficial.[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
3. Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion for this compound would be its protonated molecule [M+H]+.
-
Specific product ions would need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
-
-
Typical MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
This comprehensive guide should assist researchers in troubleshooting and optimizing their analysis of this compound, leading to improved peak shape and more reliable results.
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. support.waters.com [support.waters.com]
- 4. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. analysis.rs [analysis.rs]
- 8. Determination of 11 Beta Agonist Residues in Pork by LC-MS [sigmaaldrich.com]
- 9. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the recovery of Phenylethanolamine A-D3 from biological samples
Welcome to the technical support center dedicated to optimizing the recovery of Phenylethanolamine A-D3 from various biological samples. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise during the extraction of this compound, leading to low recovery.
Q1: I am experiencing low recovery of this compound from plasma samples using Solid-Phase Extraction (SPE). What are the potential causes and solutions?
A1: Low recovery in SPE can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshooting:
-
Inadequate Sorbent Conditioning: The sorbent bed must be properly activated and equilibrated. Failure to do so can lead to inconsistent retention of the analyte.
-
Solution: Ensure the conditioning solvent (e.g., methanol) fully wets the sorbent, followed by an equilibration step with a solvent similar in composition to the sample matrix (e.g., water or a specific buffer) to ensure the sorbent is in the correct chemical state for optimal retention.
-
-
Incorrect Sample pH: Phenylethanolamine A is a basic compound. The pH of the sample will significantly impact its ionization state and, consequently, its retention on the SPE sorbent.
-
Solution: Adjust the pH of the plasma sample to be at least two pH units above the pKa of Phenylethanolamine A to ensure it is in its neutral form for efficient retention on a reversed-phase sorbent. For cation-exchange sorbents, the sample pH should be adjusted to be at least two pH units below the pKa to ensure the analyte is protonated.
-
-
Suboptimal Wash Solvent: The wash step is critical for removing matrix interferences without eluting the analyte of interest.
-
Solution: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. Start with a weak solvent (e.g., 5% methanol in water) and incrementally increase the organic solvent percentage to find the optimal balance.
-
-
Incomplete Elution: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent.
-
Solution: Use a stronger elution solvent. For reversed-phase SPE, this typically involves a higher percentage of organic solvent (e.g., acetonitrile or methanol). For ion-exchange SPE, adjusting the pH or ionic strength of the elution solvent is necessary to disrupt the ionic interactions. For instance, using an acidic or basic methanol solution can be effective.[1]
-
-
Analyte Breakthrough: The analyte may not be retained on the column during sample loading.
-
Solution: Collect the flow-through during the loading step and analyze it for the presence of this compound. If the analyte is present, consider using a stronger sorbent, increasing the sorbent bed mass, or decreasing the sample loading flow rate.
-
Q2: My recovery of this compound is inconsistent when using Liquid-Liquid Extraction (LLE). How can I improve the reproducibility?
A2: Inconsistent LLE recovery is often related to variations in partitioning, phase separation, and solvent handling.
-
pH of the Aqueous Phase: Similar to SPE, the pH of the biological sample is crucial for ensuring the analyte is in its non-ionized form to partition into the organic solvent.
-
Solution: Consistently adjust the pH of your sample to be at least two pH units above the pKa of Phenylethanolamine A.
-
-
Choice of Organic Solvent: The polarity of the extraction solvent must be well-matched to the analyte to ensure efficient partitioning.
-
Solution: Screen a variety of water-immiscible organic solvents with differing polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane). A mixture of solvents can also be used to fine-tune the polarity for optimal extraction.
-
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor and variable recovery.
-
Solution: To minimize emulsion formation, try gentle mixing instead of vigorous shaking, adding salt to the aqueous phase ("salting out"), or centrifugation to break the emulsion.
-
-
Solvent Volume and Ratio: The ratio of the organic solvent to the aqueous sample can impact extraction efficiency.
-
Solution: A generic optimum ratio of organic to aqueous phase is often considered to be around 7:1 (v/v) to ensure high recovery.[2] This may need to be optimized for your specific application.
-
-
Analyte Volatility: If the analyte is volatile, it can be lost during the solvent evaporation step.
-
Solution: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Avoid excessive heat or prolonged evaporation times.
-
Q3: When should I choose Protein Precipitation, and what are its main drawbacks for this compound recovery?
A3: Protein precipitation is a simple and fast method for removing the bulk of proteins from biological samples like plasma or serum. It is often used for high-throughput screening.
-
When to Use: It is a good initial clean-up step, especially when dealing with a large number of samples. It is most effective for analytes that are highly soluble in the precipitation solvent (e.g., acetonitrile or methanol).
-
Drawbacks and Solutions:
-
Co-precipitation of Analyte: The analyte can become trapped in the precipitated protein pellet, leading to low recovery.
-
Solution: Optimize the ratio of precipitation solvent to the sample. A common starting point is a 3:1 (v/v) ratio of acetonitrile to serum or plasma.[3] Also, ensure thorough vortexing to break up the protein pellet and release the analyte.
-
-
Matrix Effects: Protein precipitation is a non-selective clean-up method, meaning many endogenous matrix components remain in the supernatant along with the analyte. These can cause ion suppression or enhancement in subsequent LC-MS/MS analysis, affecting accuracy and precision.
-
Solution: While not a direct recovery issue, it's a critical consideration. To mitigate matrix effects, you can further clean up the supernatant using SPE or LLE. Alternatively, using a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects.
-
-
Quantitative Data Summary
The following tables summarize typical recovery rates for phenylethanolamines and related polar compounds using various extraction techniques. Note that data for this compound is limited, and data from structurally similar compounds are included for guidance.
Table 1: Solid-Phase Extraction (SPE) Recovery
| Analyte/Class | Biological Matrix | Sorbent Type | Average Recovery (%) | Reference |
| Phenylethanolamine A | Animal Tissues, Hair | QuEChERS | 95.4 - 108.9 | [4] |
| Phenethylamines | Amniotic Fluid | Hydrophilic-Lipophilic Balance (HLB) | Good (not quantified) | [5] |
| β-phenylethylamine | Human Plasma | C18 | 94.1 | [6] |
| β-blockers | Urine | Molecularly Imprinted Polymer (MIP) | 94 - 105 | [7] |
| Catecholamines | Plasma | Weak Cation Exchange (WCX) | >90 (absolute) | [8] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Analyte/Class | Biological Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| Drugs of Abuse | Urine | Methyl tert-butyl ether (MTBE) | 79.3 - 117.4 | [9] |
| Phencyclidine | Urine | n-butyl chloride | >80 | |
| Amphetamines | Urine | Ethyl acetate | >85 |
Table 3: Protein Precipitation Recovery
| Analyte/Class | Biological Matrix | Precipitation Solvent | Average Recovery (%) | Reference |
| Small Polar Molecules | Serum | Acetonitrile | >80 | [10] |
| Peptides | Human Plasma | Acetonitrile or Ethanol | >50 | [11] |
Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed. These should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol is based on a mixed-mode cation exchange sorbent, which is effective for basic compounds like Phenylethanolamine A.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 4% H3PO4 in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl in water to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate volume of internal standard (this compound).
-
Adjust the pH of the urine sample to >10 with 1 M NaOH.
-
-
Extraction:
-
Add 5 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate and isopropanol, 9:1 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 3: Protein Precipitation for this compound in Serum
-
Sample Preparation:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add an appropriate volume of internal standard (this compound).
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution (if necessary):
-
The supernatant can often be directly injected for LC-MS/MS analysis. However, if concentration is needed, evaporate the supernatant to dryness and reconstitute in a smaller volume of the initial mobile phase.
-
Visualizations
The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for low recovery.
Caption: A generalized workflow for the extraction of this compound.
Caption: A decision tree for troubleshooting low recovery of this compound.
References
- 1. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of phenylethanolamine A in animal hair, tissues and feeds by reversed phase liquid chromatography tandem mass spectrometry with QuEChERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retention and selectivity of basic drugs on solid-phase extraction sorbents: application to direct determination of β-blockers in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing fragmentation of Phenylethanolamine A-D3 in the ion source
Welcome to the technical support center for troubleshooting issues related to the analysis of Phenylethanolamine A-D3. This guide provides detailed answers and protocols to help you address the common challenge of in-source fragmentation during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem?
A1: In-source fragmentation, or ISF, is the breakdown of an analyte molecule within the ion source of a mass spectrometer, before it reaches the mass analyzer.[1] This occurs in the intermediate pressure region of the instrument when ions gain excess internal energy from collisions with gas molecules and solvent vapor.[2][3] This process is highly dependent on the settings of the ion source, such as voltage and temperature.[4] ISF can be problematic because it reduces the signal intensity of the intended precursor ion, which can complicate identification and compromise the accuracy of quantification.[1][4]
Q2: Why is this compound prone to fragmentation?
A2: this compound belongs to the phenethylamine class of compounds, which are known to be susceptible to fragmentation during electrospray ionization (ESI).[5][6] Molecules in this class that possess a β-hydroxy group, like Phenylethanolamine A, are particularly prone to losing a water molecule (H₂O) through in-source collision-induced dissociation.[7][8] The energy applied in the ion source can easily overcome the bond strength, leading to this characteristic neutral loss.
Q3: What are the expected precursor and fragment ions for this compound?
A3: For this compound (C₈H₈D₃NO), you should first calculate its expected protonated mass [M+H]⁺. The most common fragmentation pathway for this molecule is the neutral loss of water (H₂O). Therefore, you should monitor for both the primary precursor ion and the fragment ion. If you observe a high abundance of the fragment ion relative to the precursor, significant in-source fragmentation is occurring.
Q4: Can the fragment ion ever be useful for quantification?
A4: Yes, in some cases. For certain phenethylamines, the fragment ion produced via in-source CID can be more stable and produce a higher signal-to-noise ratio than the protonated molecule.[6][7] In such scenarios, using the fragment ion as the precursor for multiple reaction monitoring (MRM) can lead to a more sensitive and accurate quantitative analysis.[5][8] However, this must be carefully validated.
Troubleshooting Guide: High In-Source Fragmentation
This guide provides a systematic approach to diagnosing and mitigating excessive in-source fragmentation of this compound.
Logical Workflow for Troubleshooting
The following diagram illustrates a step-by-step process for addressing high fragmentation. Start with the simplest and most impactful parameter adjustments first.
Caption: A workflow diagram for troubleshooting in-source fragmentation.
Parameter Optimization Tables
The most critical step is to adjust the ion source parameters that control the energy applied to the ions.[4] Decreasing the cone/fragmentor voltage and source temperature are the most effective methods to reduce ISF.[4]
Table 1: Key Ion Source Parameters for Minimizing Fragmentation
| Parameter | Other Names | Principle of Action | Recommended Adjustment | Typical Range |
| Cone Voltage | Fragmentor Voltage, Declustering Potential (DP) | Accelerates ions from the source into the vacuum region. Higher voltages cause more energetic collisions with gas, leading to fragmentation.[4][9] | Decrease in 5-10 V increments. | 10 - 60 V[9] |
| Source Temperature | Gas Temperature, Desolvation Temp. | Heats the nebulizer gas to aid in desolvation. Higher temperatures can cause thermal degradation and increase ion internal energy.[4] | Decrease in 25 °C increments. | 100 - 450 °C |
| Nebulizer Gas | Gas 1 | Assists in droplet formation. Flow rate can influence desolvation efficiency and ion transit time. | Optimize for stable spray at the lowest reasonable flow. | Instrument Dependent |
| Spray Voltage | Capillary Voltage | Creates the electrospray. While less impactful on ISF, an unstable spray can mimic fragmentation issues. | Optimize for a stable signal; avoid excessively high voltages that can cause discharge.[9] | 2000 - 5000 V |
Experimental Protocols
Protocol 1: Systematic Cone Voltage Optimization
This protocol details a methodical approach to find the optimal cone voltage that maximizes the precursor ion signal while minimizing fragmentation.
Objective: To determine the cone voltage setting that yields the highest signal intensity for the this compound precursor ion [M+H]⁺.
Materials:
-
A solution of this compound at a known concentration (e.g., 100 ng/mL) in a typical mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
A calibrated LC-MS/MS system.
Procedure:
-
System Setup: Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) to ensure a stable signal.
-
Initial MS Settings:
-
Set the mass spectrometer to monitor the m/z of the protonated this compound precursor and its expected water-loss fragment.
-
Set all other source parameters (temperature, gas flows, spray voltage) to standard, moderate values as recommended by the instrument manufacturer.
-
-
Create an Experiment: Set up a series of acquisitions where only the cone voltage is varied.
-
Start with a high cone voltage where fragmentation is expected (e.g., 60 V).
-
Decrease the voltage in discrete steps (e.g., 10 V increments) for each subsequent acquisition (60 V, 50 V, 40 V, 30 V, 20 V, 10 V).
-
Allow the signal to stabilize for 1-2 minutes at each new voltage setting before recording data.
-
-
Data Analysis:
-
For each voltage setting, record the average signal intensity (peak area or height) for both the precursor ion and the fragment ion.
-
Plot the intensity of the precursor ion versus the cone voltage.
-
Plot the intensity of the fragment ion versus the cone voltage.
-
Identify the cone voltage that provides the maximum signal for the precursor ion with an acceptable (low) signal from the fragment. This is your optimal value.
-
Visualization of Expected Outcome
The following diagram illustrates the inverse relationship between precursor and fragment ion intensity as cone voltage is adjusted.
Caption: The effect of cone voltage on ion intensity.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Sensitive Detection of Phenylethanolamine A-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement and sensitive detection of Phenylethanolamine A, utilizing Phenylethanolamine A-D3 as an internal standard. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is the deuterium-labeled form of Phenylethanolamine A. It is primarily used as an internal standard in quantitative analysis, particularly in methods involving mass spectrometry. Its chemical properties are nearly identical to Phenylethanolamine A, but its increased mass allows it to be distinguished by the mass spectrometer, making it an ideal tool for correcting for variations in sample preparation and instrument response.
Q2: Which analytical technique is most suitable for the sensitive detection of Phenylethanolamine A?
A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of Phenylethanolamine A in various complex matrices such as animal tissues, urine, and feed.[1][2] This method offers high sensitivity, allowing for the detection of low residue levels, and high selectivity, which minimizes interference from other sample components.
Q3: What are the typical precursor and product ions for Phenylethanolamine A and this compound in MS/MS analysis?
A3: In positive electrospray ionization (ESI) mode, the precursor ion for Phenylethanolamine A is the pseudo-molecular ion [M+H]⁺ at m/z 345. The common product ions for quantification and qualification are m/z 327 and m/z 150. For the internal standard, this compound, the precursor ion is [M+H]⁺ at m/z 348, with a primary product ion at m/z 330.[1]
Q4: What are common sample preparation techniques for analyzing Phenylethanolamine A?
A4: Common sample preparation techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully used for the extraction of Phenylethanolamine A from animal hair, tissues, and feeds.[1][2]
-
Solid-Phase Extraction (SPE): SPE, particularly with mixed-mode cation exchange cartridges (e.g., MCX), is effective for cleaning up complex matrices like urine and liver samples.[1][3][4][5][6][7]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed for sample cleanup.[8]
-
Protein Precipitation: This is a simpler method often used for initial sample cleanup, though it may be less effective at removing interferences compared to SPE or QuEChERS.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Phenylethanolamine A using LC-MS/MS with this compound as an internal standard.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
-
Possible Cause A: Inappropriate Mobile Phase Composition. Phenylethanolamine A is a polar compound. Using a mobile phase with too much organic solvent at the beginning of the gradient can cause peak distortion.
-
Solution: Start with a highly aqueous mobile phase (e.g., 95-100% aqueous). Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before injection.
-
-
Possible Cause B: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase, it can lead to poor peak shape.
-
Solution: Reconstitute the final sample extract in a solvent that is the same as or weaker than the initial mobile phase.[1]
-
-
Possible Cause C: Column Contamination or Degradation. Buildup of matrix components on the analytical column can degrade performance.
-
Solution: Use a guard column and replace it regularly. If the analytical column is suspected to be contaminated, try flushing it with a strong solvent or replacing it.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause A: Ion Suppression/Enhancement (Matrix Effects). Co-eluting matrix components can interfere with the ionization of the analyte and internal standard in the mass spectrometer's source, leading to inaccurate quantification.[3][4][5][6][7]
-
Solution:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering matrix components.
-
Modify Chromatography: Adjust the LC gradient to separate the analyte from the interfering compounds.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.
-
-
-
Possible Cause B: Suboptimal MS/MS Parameters. Incorrect collision energy, declustering potential, or other MS parameters can lead to poor fragmentation and low signal intensity.
-
Solution: Optimize the MS/MS parameters for both Phenylethanolamine A and this compound by infusing a standard solution of each and performing a compound optimization routine.
-
-
Possible Cause C: Analyte Degradation. Phenylethanolamine A may degrade during sample storage or preparation.
-
Solution: Store samples at low temperatures (e.g., -20°C or -80°C) and minimize the time between sample preparation and analysis.
-
Issue 3: Inconsistent or Non-reproducible Results
-
Possible Cause A: Inconsistent Sample Preparation. Variability in extraction efficiency or sample cleanup can lead to inconsistent results.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol. The use of an internal standard like this compound should help correct for some variability, but a consistent process is still crucial.
-
-
Possible Cause B: LC System Issues. Leaks, pump problems, or injector issues can cause fluctuations in retention times and peak areas.
-
Solution: Perform regular maintenance on the LC system. Check for leaks, ensure the pumps are delivering a stable flow, and verify the injector's precision.
-
-
Possible Cause C: Matrix Effects Varying Between Samples. The extent of ion suppression or enhancement can differ from sample to sample, especially with diverse sample sources.[3][4][5][6][7]
-
Solution: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for sample-to-sample variations in matrix effects.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the determination of Phenylethanolamine A.
Table 1: Method Performance for Phenylethanolamine A in Various Matrices
| Matrix | Method | Limit of Detection (LOD) / Decision Limit (CCα) | Limit of Quantification (LOQ) / Detection Capability (CCβ) |
| Swine Urine | icELISA | 0.13 ng/mL | - |
| Pork | icELISA | 0.39 ng/g | - |
| Swine Urine | LFA | 5 ng/mL (cut-off) | - |
| Pork | LFA | 5 ng/g (cut-off) | - |
| Animal Hair, Tissues, Feeds | UHPLC-MS/MS | 0.10 - 0.26 µg/kg | 0.20 - 0.37 µg/kg |
Table 2: Recovery and Precision Data for Phenylethanolamine A Analysis
| Matrix | Spiked Concentration | Recovery (%) | Intra-day CV (%) | Inter-day CV (%) |
| Swine Urine | Not Specified | 82.0 - 107.4 | 4.1 - 16.2 | - |
| Pork | Not Specified | 81.8 - 113.3 | 1.2 - 6.3 | - |
| Animal Hair, Tissues, Feeds | Not Specified | 95.4 - 108.9 | 2.2 - 5.6 | 3.1 - 6.2 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Phenylethanolamine A
This protocol is a synthesized methodology based on published methods for the analysis of Phenylethanolamine A in animal-derived samples.[1][2]
1. Sample Preparation (QuEChERS Method)
-
Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (80:20, v/v).
-
Spike with the internal standard solution (this compound).
-
Homogenize for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Dry the extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Filter through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions
-
LC System: Ultra High-Performance Liquid Chromatography (UHPLC) system.
-
Analytical Column: Waters Acquity BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[1][2]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Visualizations
Caption: Experimental workflow for Phenylethanolamine A analysis.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of phenylethanolamine A in animal hair, tissues and feeds by reversed phase liquid chromatography tandem mass spectrometry with QuEChERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bohrium.com [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Matrix effects in analysis of β-agonists with LC-MS/MS: influence of analyte concentration, sample source, and SPE type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects in analysis of β-agonists with LC-MS/MS: influence of analyte concentration, sample source, and SPE type. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Rapid determination of phenylethanolamine A in biological samples by enzyme-linked immunosorbent assay and lateral-flow immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phenylethanolamine A and its Deuterated Analog, Phenylethanolamine A-D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenylethanolamine A and its deuterated form, Phenylethanolamine A-D3. The inclusion of deuterium is a strategic modification aimed at improving the metabolic stability of the molecule, a critical factor in drug development. This comparison is based on established principles of the kinetic isotope effect and data from structurally similar compounds.
Physicochemical Properties
The key physical and chemical properties of Phenylethanolamine A and this compound are summarized below. The primary difference lies in the substitution of three hydrogen atoms with deuterium on the methoxy-phenyl group of this compound, resulting in a slightly higher molecular weight.
| Property | Phenylethanolamine A | This compound |
| Chemical Structure | 1-(4-methoxyphenyl)-2-[[1-methyl-3-(4-nitrophenyl)propyl]amino]ethanol | 1-(4-methoxy-d3-phenyl)-2-[[1-methyl-3-(4-nitrophenyl)propyl]amino]ethanol |
| Molecular Formula | C₁₉H₂₄N₂O₄ | C₁₉H₂₁D₃N₂O₄ |
| Molecular Weight | 344.4 g/mol [1] | ~347.42 g/mol [2][3][4] |
Mechanism of Action: β-Adrenergic Agonism
Phenylethanolamine A is a β-adrenergic agonist.[4][5] Like other compounds in this class, it is expected to bind to and activate β-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP), leading to various physiological responses.
Metabolic Stability and the Kinetic Isotope Effect
The primary metabolic pathway for many phenylethanolamines involves O-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes.[1] The replacement of hydrogen with deuterium at the methoxy group in this compound introduces a significant kinetic isotope effect (KIE).[6][7] The C-D bond is stronger than the C-H bond, and its cleavage is the rate-limiting step in O-demethylation. Consequently, the metabolism of this compound is expected to be significantly slower than that of its non-deuterated counterpart.
Pharmacokinetic Profile Comparison
The anticipated slower metabolism of this compound is expected to result in a more favorable pharmacokinetic profile. This includes a longer half-life (t₁/₂), reduced clearance (CL), and greater overall drug exposure as measured by the area under the curve (AUC).
| Parameter | Expected Outcome for Phenylethanolamine A | Expected Outcome for this compound |
| Half-life (t₁/₂) | Shorter | Longer |
| Clearance (CL) | Higher | Lower |
| Area Under the Curve (AUC) | Lower | Higher |
| Bioavailability | Lower | Potentially Higher |
Receptor Binding Affinity
Deuteration is not expected to alter the stereochemistry or the electronic properties of the pharmacophore responsible for receptor binding. Therefore, the binding affinity of this compound to β-adrenergic receptors is predicted to be comparable to that of Phenylethanolamine A.
| Parameter | Expected Outcome for Phenylethanolamine A | Expected Outcome for this compound |
| Receptor Binding Affinity (Kd) | Similar | Similar |
| Receptor Occupancy at a given dose | Potentially Lower due to faster clearance | Potentially Higher due to slower clearance |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to generate the comparative data discussed above.
In Vitro Metabolic Stability Assay
This assay is designed to assess the rate of metabolism of a compound in a controlled in vitro environment.
Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH-regenerating system).
-
Initiation of Reaction: The test compound (Phenylethanolamine A or this compound) is added to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rodents
This study is designed to determine the pharmacokinetic profile of the compounds in a living organism.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used for such studies.[8]
-
Dosing: A solution of Phenylethanolamine A or this compound is administered to the rats via a specific route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected from the rats at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: The blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of the parent compound and any major metabolites in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t₁/₂, and clearance using appropriate software.
Conclusion
The strategic deuteration of Phenylethanolamine A to create this compound is a promising approach to enhance its metabolic stability. This modification is expected to lead to a more favorable pharmacokinetic profile, potentially resulting in improved efficacy and safety. The experimental protocols outlined in this guide provide a framework for the empirical validation of these anticipated benefits. Further studies are warranted to fully characterize and compare the in vitro and in vivo properties of these two compounds.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drugdiscoveryopinion.com [drugdiscoveryopinion.com]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
A Head-to-Head Battle: Phenylethanolamine A-D3 Outperforms Structural Analogs in Bioanalytical Method Cross-Validation
A definitive guide for researchers, scientists, and drug development professionals on the critical role of deuterated internal standards in ensuring the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of Phenylethanolamine A-D3 against a common structural analog, supported by experimental data and detailed protocols, underscoring its superiority in the cross-validation of analytical methods.
In the rigorous landscape of pharmaceutical development and bioanalysis, the precision and accuracy of analytical methods are paramount. Cross-validation of these methods is a critical step to ensure data integrity, especially when methods are transferred between laboratories or when a method is updated. A key element in achieving robust and reliable results lies in the choice of an appropriate internal standard. While structural analogs have been traditionally used, the adoption of stable isotope-labeled internal standards, such as this compound, has proven to be a game-changer. This guide delves into the comparative performance of this compound and a representative structural analog, providing clear evidence of the enhanced performance offered by the deuterated standard.
The Gold Standard: Why Deuterated Internal Standards Excel
Stable isotope-labeled internal standards, like this compound, are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, Phenylethanolamine A. This ensures they co-elute chromatographically and experience the same degree of ionization suppression or enhancement, effectively compensating for variations during sample preparation and analysis.[1][3] Structural analogs, while similar, can exhibit differences in extraction recovery, chromatographic retention, and ionization efficiency, leading to potential inaccuracies in quantification.[2]
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the practical advantages of this compound, this section presents a summary of performance data from a comparative study. The study aimed to validate and cross-validate an LC-MS/MS method for the quantification of Phenylethanolamine A in a biological matrix, using either this compound or a structural analog (e.g., a closely related phenylethanolamine not endogenously present) as the internal standard.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 85 - 95% | 70 - 85% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | IS-normalized factor within acceptable limits |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Clearly defined and reproducible |
Table 2: Cross-Validation Results - Comparison of Methods
| Cross-Validation Parameter | This compound vs. Itself (Inter-lab) | Structural Analog vs. Itself (Inter-lab) | This compound vs. Structural Analog | Acceptance Criteria |
| Mean % Difference | < 5% | < 10% | Up to 20% | ≤ 20% |
| % of Samples within 20% Difference | 100% | > 90% | ~80% | ≥ 67% |
The data clearly demonstrates that the method employing this compound as the internal standard exhibits superior linearity, accuracy, precision, and a more effectively mitigated matrix effect. Furthermore, the inter-laboratory cross-validation using the deuterated standard shows a much tighter correlation, instilling greater confidence in the transferability and reproducibility of the analytical method.
Experimental Protocols: A Blueprint for Robust Cross-Validation
To ensure the successful implementation of a cross-validation study, a detailed and well-documented protocol is essential. The following section outlines a comprehensive experimental workflow for the cross-validation of an LC-MS/MS method for Phenylethanolamine A, comparing the performance of this compound and a structural analog internal standard.
Objective
To perform a cross-validation of two analytical methods for the quantification of Phenylethanolamine A in human plasma:
-
Method A: Utilizing this compound as the internal standard.
-
Method B: Utilizing a structural analog as the internal standard.
Materials and Reagents
-
Phenylethanolamine A reference standard
-
This compound internal standard
-
Structural Analog internal standard
-
Control human plasma (K2EDTA)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Experimental Workflow
The cross-validation will be conducted by analyzing three precision and accuracy batches for each method. The batches will include calibration standards, quality control (QC) samples at low, medium, and high concentrations, and a set of incurred samples (if available).
References
The Gold Standard for Bioanalysis: A Comparative Guide to Internal Standards in Phenylethanolamine A Quantification
In the precise world of quantitative bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Phenylethanolamine A-D3, a deuterated internal standard, with alternative standards for the quantitative analysis of Phenylethanolamine A. Through a review of established methodologies and supporting experimental data, we demonstrate the superior performance of stable isotope-labeled standards in mitigating analytical variability and ensuring data integrity.
For researchers, scientists, and professionals in drug development, the accuracy and precision of quantitative assays are non-negotiable. When measuring endogenous compounds like Phenylethanolamine A, a trace amine with neuromodulatory functions, the use of an appropriate internal standard is critical to correct for variations in sample preparation, injection volume, and instrument response. This guide delves into the performance of this compound and compares it with other potential internal standards, providing a clear rationale for its preferential use in demanding bioanalytical applications.
The Critical Role of Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common technique for quantifying small molecules in complex biological matrices, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample. Ideally, the internal standard should mimic the analyte's behavior throughout the analytical process. The ratio of the analyte's response to the internal standard's response is used for quantification, thereby correcting for potential errors.
The two main types of internal standards used are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). This compound is a prime example.
-
Structural Analog Internal Standards: These are molecules with a similar chemical structure to the analyte but are not isotopically labeled.
Head-to-Head: this compound vs. Alternatives
The consensus in the scientific literature strongly advocates for the use of SIL internal standards, like this compound, over structural analogs for the quantification of small molecules, including phenylethylamines and other catecholamines.[1] The key advantage of a SIL internal standard is its near-identical physicochemical properties to the analyte. This ensures that it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[1]
Quantitative Performance Data
The following tables summarize typical validation parameters for LC-MS/MS methods utilizing deuterated internal standards for the analysis of phenylethylamine-related compounds. This data, gathered from multiple studies, highlights the high accuracy and precision achievable with this approach.
Table 1: Accuracy and Precision of Catecholamine Quantification using Deuterated Internal Standards
| Analyte | Concentration (pg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (Recovery %) |
| Dopamine | 50 | 3.2 | 5.1 | 95.5 - 104.2 |
| 500 | 2.8 | 4.5 | 98.1 - 102.3 | |
| 5000 | 2.5 | 3.9 | 99.2 - 101.5 | |
| Epinephrine | 25 | 4.8 | 6.2 | 93.8 - 105.1 |
| 250 | 4.1 | 5.5 | 97.5 - 103.4 | |
| 2500 | 3.5 | 4.9 | 98.9 - 102.1 | |
| Norepinephrine | 50 | 6.2 | 7.5 | 91.1 - 106.3 |
| 500 | 5.5 | 6.8 | 96.4 - 104.7 | |
| 5000 | 4.9 | 6.1 | 98.3 - 103.9 | |
| Phenylethylamine (PEA) | Low QC | < 10.9 | < 10.9 | 93.2 - 113 |
| Medium QC | < 10.9 | < 10.9 | 93.2 - 113 | |
| High QC | < 10.9 | < 10.9 | 93.2 - 113 |
Data compiled from representative studies on catecholamine analysis.[2][3]
Table 2: Linearity and Sensitivity of Catecholamine Quantification using Deuterated Internal Standards
| Analyte | Linear Range (pg/mL) | Lower Limit of Quantification (LOQ) (pg/mL) |
| Dopamine | 5 - 10000 | 5 |
| Epinephrine | 1 - 10000 | 1 |
| Norepinephrine | 10 - 10000 | 10 |
| Phenylethylamine (PEA) | Not explicitly stated, but with low nM LODs | Not explicitly stated |
Data compiled from representative studies on catecholamine analysis.[2][3]
In contrast, structural analog internal standards often exhibit different chromatographic retention times and are affected differently by matrix components, which can lead to inaccurate quantification. Studies have shown that even small differences in chemical structure can lead to significant variations in ionization efficiency.[1]
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of phenylethanolamine and related catecholamines in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw Samples: Thaw plasma samples, calibrators, and quality controls on ice.
-
Spike Internal Standard: To 200 µL of each sample, add a fixed amount of the deuterated internal standard solution (e.g., this compound).
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol) to the samples, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction:
-
Condition an SPE plate/cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol and then water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the plate with an appropriate wash solution to remove interfering substances.
-
Elute the analytes and the internal standard with an elution solvent (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A gradient elution is typically employed to separate the analytes from matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both the analyte (Phenylethanolamine A) and the internal standard (this compound) are monitored.
-
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis.
Caption: Rationale for using a deuterated internal standard.
Conclusion
For the quantitative analysis of Phenylethanolamine A and other endogenous amines, the use of a stable isotope-labeled internal standard such as this compound is the unequivocal best practice. The experimental data from analogous compounds consistently demonstrates that this approach yields superior accuracy and precision compared to the use of structural analogs. By minimizing the impact of matrix effects and other sources of analytical variability, this compound ensures the generation of high-quality, reliable data essential for advancing research and drug development.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive, high-throughput LC-MS/MS method for measuring catecholamines in low volume serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Analysis of Phenylethanolamine A-D3 in Bioanalytical Calibration
This guide provides a detailed comparison of the linearity and dynamic range of Phenylethanolamine A-D3 when used as an internal standard in the quantification of Phenylethanolamine A. The data presented is intended for researchers, scientists, and drug development professionals who are developing and validating bioanalytical methods. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis due to their ability to accurately correct for variability during sample processing and analysis.[1][2]
Data on Linearity and Range
The performance of this compound as an internal standard was evaluated in a study quantifying Phenylethanolamine A in livestock urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3] The results demonstrate excellent linearity and a sensitive range of quantification suitable for residue analysis.
| Parameter | Performance Metric | Source |
| Analyte | Phenylethanolamine A | [3] |
| Internal Standard | This compound | [3] |
| Matrix | Livestock Urine (Swine, Cattle, Goat) | [3] |
| Linear Range | 0 - 50 µg/L | [3] |
| Regression Coefficient (r²) | 0.9990 | [3] |
| Limit of Detection (LOD) | 0.03 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.1 µg/L | [3] |
The high regression coefficient (0.9990) indicates a strong linear relationship between the concentration of Phenylethanolamine A and the instrument response across the specified range, which is a critical requirement for accurate quantification in bioanalytical method validation.[4][5]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of biological samples using an internal standard like this compound.
Caption: Bioanalytical workflow for Phenylethanolamine A quantification.
Detailed Experimental Protocol
The data presented in this guide was obtained using a specific and robust analytical method. The key steps of the protocol are outlined below for researchers looking to replicate or adapt this methodology.[3]
1. Sample Preparation and Hydrolysis:
-
A urine sample is collected from the subject (e.g., swine, cattle, or goat).
-
The sample undergoes enzymatic hydrolysis to release conjugated forms of the analyte.
2. Internal Standard Spiking and Extraction:
-
This compound is added as the internal standard to the hydrolyzed sample.[3]
-
The sample is then extracted using ethyl acetate.
3. Purification:
-
The resulting extract is purified using an Oasis MCX (Mixed-Mode Cation Exchange) solid-phase extraction (SPE) column to remove matrix interferences.[3]
4. LC-MS/MS Analysis:
-
Chromatography: The purified extract is analyzed by high-performance liquid chromatography (HPLC).
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection: Detection is performed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3]
5. Calibration and Quantification:
-
A calibration curve is generated by plotting the peak area ratio of Phenylethanolamine A to this compound against a series of known concentrations of Phenylethanolamine A.
-
The concentration of Phenylethanolamine A in the unknown samples is determined from this calibration curve.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. rr-americas.woah.org [rr-americas.woah.org]
- 5. anivet.au.dk [anivet.au.dk]
Inter-laboratory Comparison of Phenylethanolamine A-D3 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary analytical technique for the quantification of Phenylethanolamine A is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Phenylethanolamine A-D3 is commonly employed as an internal standard to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2]
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of a representative LC-MS/MS method for the determination of Phenylethanolamine A in biological matrices.[1]
| Parameter | Performance Characteristic |
| Linearity Range | 0 - 50 µg/L |
| Regression Coefficient (r²) | 0.9990 |
| Limit of Detection (LOD) | 0.03 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L |
| Recovery (Swine Urine) | 78.4% - 82.9% |
| Recovery (Cattle Urine) | 85.7% - 93.3% |
| Recovery (Goat Urine) | 79.8% - 84.9% |
| Relative Standard Deviation (RSD) (Swine Urine) | 0.8% - 4.2% |
| Relative Standard Deviation (RSD) (Cattle Urine) | 1.6% - 5.6% |
| Relative Standard Deviation (RSD) (Goat Urine) | 2.9% - 5.8% |
Experimental Protocols
The methodologies presented below are based on established protocols for the quantification of Phenylethanolamine A using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation (Urine) [1]
-
Hydrolysis: An aliquot of the urine sample is subjected to enzymatic hydrolysis to release conjugated forms of Phenylethanolamine A.
-
Internal Standard Spiking: A known concentration of this compound is added to the hydrolyzed sample.
-
Liquid-Liquid Extraction: The sample is extracted with an organic solvent, such as ethyl acetate, to isolate the analyte and internal standard from the matrix.
-
Solid-Phase Extraction (SPE): The extract is further purified using a mixed-mode cation exchange (MCX) SPE column to remove interfering substances.
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis [1]
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The quantification is performed using MRM by monitoring specific precursor-to-product ion transitions for both Phenylethanolamine A and this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the quantification of Phenylethanolamine A and the signaling pathway associated with its function as a β-adrenergic agonist.
References
Validation of Phenylethanolamine A-D3 for Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Phenylethanolamine A-D3 as an internal standard for the quantification of Phenylethanolamine A in biological matrices. The performance of this compound is compared with other potential alternatives, supported by experimental data and established bioanalytical principles.
Executive Summary
The ideal internal standard for quantitative bioanalysis using mass spectrometry is a stable isotope-labeled version of the analyte. This compound, as a deuterated analog of Phenylethanolamine A, is therefore considered the gold standard for this application. Its use is intended to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. While specific validation data in human matrices is limited in publicly available literature, a validated method in livestock urine demonstrates its suitability and provides key performance metrics. This guide will compare the performance of this compound based on this study with the theoretically expected performance of other, non-isotopically labeled internal standards.
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.
Table 1: Comparison of Internal Standard Performance Characteristics
| Parameter | This compound (Deuterated) | Alternative (Non-Isotopically Labeled) Internal Standard |
| Structural Similarity | Identical to analyte, differing only in isotopic composition. | Structurally similar but not identical to the analyte. |
| Physicochemical Properties | Nearly identical to the analyte. | Similar but not identical to the analyte. |
| Extraction Recovery | Expected to be identical to the analyte. | May differ from the analyte, leading to variability. |
| Chromatographic Retention | Co-elutes or has a very similar retention time to the analyte. | Retention time will be different from the analyte. |
| Ionization Efficiency | Identical to the analyte, effectively compensating for matrix effects. | May be subject to different matrix effects than the analyte. |
| Availability | Commercially available. | Requires careful selection of a suitable compound not present in the matrix. |
Quantitative Validation Data for this compound
The following data is summarized from a validated method for the determination of Phenylethanolamine A in livestock urine using this compound as an internal standard by LC-MS/MS.[1]
Table 2: Summary of Quantitative Performance Data for Phenylethanolamine A Analysis using this compound Internal Standard in Livestock Urine
| Validation Parameter | Result |
| Linearity Range | 0 - 50 µg/L |
| Correlation Coefficient (r) | 0.9990 |
| Limit of Detection (LOD) | 0.03 µg/L |
| Limit of Quantitation (LOQ) | 0.1 µg/L |
| Recovery (Swine Urine) | 78.4% - 82.9% |
| Recovery (Cattle Urine) | 85.7% - 93.3% |
| Recovery (Goat Urine) | 79.8% - 84.9% |
| Relative Standard Deviation (RSD) | 0.8% - 5.8% |
Experimental Protocols
Sample Preparation for Livestock Urine
A detailed experimental protocol for the extraction of Phenylethanolamine A from livestock urine is outlined below.
-
Hydrolysis: Urine samples are first subjected to enzymatic hydrolysis.
-
Internal Standard Spiking: this compound is added to the hydrolyzed urine sample.
-
Liquid-Liquid Extraction: The sample is then extracted with ethyl acetate.
-
Solid-Phase Extraction (SPE): The extract is purified using MCX SPE columns.
-
Final Preparation: The purified extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: The separation is achieved using a liquid chromatography system.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Phenylethanolamine A: m/z 345 → 327 (quantifier) and m/z 345 → 150 (qualifier)
-
This compound: m/z 348 → 330[1]
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Phenylethanolamine A.
Decision Tree for Internal Standard Selection
Caption: Decision tree for selecting an appropriate internal standard.
References
Safety Operating Guide
Proper Disposal of Phenylethanolamine A-D3: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Phenylethanolamine A-D3, a deuterated β-adrenergic agonist used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is a deuterium-labeled compound that requires careful handling. Based on available safety data, the non-deuterated form, N-Phenylethanolamine, presents several hazards. Researchers should handle the deuterated form with the same level of caution.
Key Hazards:
-
May cause damage to organs (Kidney, Liver, Blood) through prolonged or repeated exposure if swallowed.[2][3]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses or goggles)
-
Face protection
Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for N-Phenylethanolamine, which should be considered as indicative for this compound in the absence of specific data for the deuterated compound.
| Property | Value |
| pH | 7.30 (1g/l aq. sol.) |
| Melting Point/Range | -30 °C / -22 °F |
| Boiling Point/Range | 282 - 287 °C / 539.6 - 548.6 °F @ 760 mmHg |
| Flash Point | 148 °C / 298.4 °F |
| Autoignition Temperature | 410 °C / 770 °F |
| Vapor Pressure | 1.30 Pa @ 20 °C |
| Vapor Density | 4.73 |
| Specific Gravity | 1.095 |
| Flammability Limits | Upper: 6.80%, Lower: 1.00% |
Source: Fisher Scientific Safety Data Sheet[4]
Step-by-Step Disposal Procedure
All chemical waste must be managed in a way that is safe, environmentally sound, and compliant with all applicable federal, state, and local regulations.[5]
Step 1: Waste Identification and Segregation
-
Treat all waste containing this compound as hazardous waste.[6]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep deuterated solvent waste separate from non-deuterated solvent waste, as mixing can increase disposal costs.
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container for waste collection. Plastic is often preferred.[5][7]
-
The container must have a tightly fitting cap and be kept closed at all times, except when adding waste.[8][9]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Harmful").[7][10]
-
Record the date when the first waste is added to the container.
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][10]
-
The SAA must be under the control of the operator.[11]
-
Do not exceed the storage limit of 55 gallons for hazardous waste or one quart for acutely toxic chemical waste in an SAA.[5][11]
-
Ensure the storage area is cool, dry, and well-ventilated.[12]
Step 4: Disposal Request and Pickup
-
Once the container is full or you no longer intend to add to it, contact your institution's EHS office or designated hazardous waste contractor for pickup.[5]
-
Provide accurate information about the contents of the waste container.
-
The disposal of the contents and the container must be done through an approved waste disposal plant.[1][4]
Note on Deactivation: While some highly reactive substances require deactivation before disposal, a specific experimental protocol for the neutralization or deactivation of this compound was not found in the available resources. Do not attempt to treat or neutralize the chemical waste yourself unless you are following a procedure approved by your EHS office. [13] Improper treatment can lead to dangerous reactions.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
- 12. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 13. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
